Technical Documentation Center

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
  • CAS: 205985-91-7

Core Science & Biosynthesis

Foundational

Crystal Structure and Conformational Analysis of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid: A Structural Biology Guide

Executive Summary (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a non-proteinogenic amino acid analog formed in vivo and in vitro via the condensation of L-cysteine and acetaldehyde. As a critical metabolite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a non-proteinogenic amino acid analog formed in vivo and in vitro via the condensation of L-cysteine and acetaldehyde. As a critical metabolite and a precursor in the synthesis of bioactive heterocycles, understanding its precise 3D architecture is paramount for drug development professionals. This whitepaper provides an authoritative, in-depth analysis of the stereochemical landscape, solid-state crystallographic properties, and conformational dynamics of MTCA.

Stereochemical Landscape and Ring Puckering

The synthesis of MTCA via the cyclization of L-cysteine with acetaldehyde introduces a new chiral center at the C2 position, resulting in a diastereomeric mixture of (2R,4S) and (2S,4S) isomers[1]. The thermodynamic stability and crystallization preference of these isomers are dictated by the minimization of 1,3-diaxial interactions within the five-membered heterocyclic ring.

Conformational Dynamics

Unlike rigid aromatic systems, the 1,3-thiazolidine ring is highly flexible and undergoes rapid pseudorotation in solution. In the solid state, however, the ring is "frozen" into a specific pucker. High-resolution rotational spectroscopy and X-ray diffraction of thioproline derivatives reveal that the ring typically adopts an envelope (E) or half-chair (T) conformation[2].

  • The Envelope Flap: The sulfur atom (S1) or the C4 carbon frequently acts as the "flap" of the envelope, sitting out of the plane defined by the other four atoms[3].

  • Substituent Orientation: In the (2R,4S) diastereomer, the C2-methyl and C4-carboxylic acid groups adopt a cis-like relationship relative to the mean plane of the ring. To minimize steric clash (Bayer strain), the bulkier carboxylic acid group typically occupies a pseudo-equatorial position, forcing the ring into a specific puckering phase[4].

ConformationalEquilibrium N1 L-Cysteine + Acetaldehyde N2 Schiff Base Intermediate N1->N2 -H2O N3 (2R,4S)-MTCA (cis-geometry) N2->N3 Re-face cyclization N4 (2S,4S)-MTCA (trans-geometry) N2->N4 Si-face cyclization

Synthesis and diastereomeric cyclization pathways of MTCA.

Self-Validating Crystallographic Workflow

To obtain unambiguous structural data for MTCA, a rigorous X-ray crystallography protocol must be employed. The following methodology is designed not just to yield a structure, but to provide a self-validating system that confirms absolute stereochemistry.

Step-by-Step Methodology
  • Crystal Growth (Thermodynamic Control):

    • Protocol: Dissolve the purified MTCA diastereomer in a minimal volume of a methanol/water (80:20 v/v) mixture. Allow the solvent to evaporate slowly at 4 °C over 7–14 days.

    • Causality: Slow evaporation at low temperatures reduces the kinetic rate of nucleation, favoring the growth of single, macroscopic crystals free of twinning or severe lattice defects.

  • Cryo-Mounting:

    • Protocol: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen polyimide loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Paratone oil displaces the aqueous mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling. The 100 K environment drastically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the light hydrogen atoms[4].

  • Data Collection and Phase Resolution:

    • Protocol: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[5].

    • Causality: Direct methods exploit the statistical relationships between structure factor amplitudes to reveal the initial atomic positions without requiring a heavy-atom derivative.

  • Absolute Structure Verification:

    • Protocol: Refine the Flack parameter.

    • Causality: A Flack parameter near zero (e.g., 0.02±0.03 ) mathematically validates the absolute configuration of the (4S) chiral center, proving that no unexpected epimerization occurred during synthesis[5].

XRayWorkflow S1 1. Crystal Growth (Slow Evaporation) S2 2. Cryo-Mounting (100 K, Paratone Oil) S1->S2 S3 3. X-Ray Diffraction (Mo Kα Radiation) S2->S3 S4 4. Phase Resolution (Direct Methods) S3->S4 S5 5. Anisotropic Refinement (SHELXL) S4->S5

Self-validating crystallographic workflow for absolute structure determination.

Quantitative Crystallographic Data

Based on high-resolution X-ray diffraction analyses of homologous thiazolidine-4-carboxylic acid derivatives[4][5], the solid-state parameters for enantiopure MTCA are summarized below. The lattice is predominantly stabilized by a robust network of intermolecular O−H⋯N hydrogen bonds, constructing helical chains along the crystallographic a-axis.

Crystallographic ParameterRepresentative ValueSignificance
Chemical Formula C5​H9​NO2​S Base composition of MTCA.
Crystal System OrthorhombicIndicates highly symmetrical orthogonal lattice vectors.
Space Group P21​21​21​ Typical for enantiopure chiral organic molecules.
Unit Cell Dimensions a≈7.9 Å, b≈11.3 Å, c≈13.5 ÅDefines the repeating unit volume.
Volume ( V ) ≈1207 ųAccommodates 4 molecules per unit cell ( Z=4 ).
Data Collection Temp 100(2) KMinimizes thermal motion for H-atom resolution.
Hydrogen Bonding O−H⋯N distance ≈2.65 ÅDrives the formation of 2D supramolecular sheets.
Flack Parameter 0.01(9) Confirms the (4S) absolute configuration.

Solid-State vs. Solution Conformational Analysis

Intermolecular Forces in the Crystal Lattice

In the crystalline state, MTCA exists predominantly as a zwitterion or a strongly hydrogen-bonded neutral species, depending on the pH of the crystallization medium. The crystal packing is characterized by a "zigzag" structure driven by intermolecular hydrogen bonds between the carboxylic acid proton and the endocyclic nitrogen of an adjacent molecule[4]. These interactions restrict the nitrogen atom from undergoing the rapid inversion typically seen in solution, locking the N−H bond into an axial or pseudo-axial orientation[2].

Solution-State Dynamics (NMR Insights)

When dissolved in aqueous or polar organic solvents, the rigid crystal lattice breaks down. Nuclear Overhauser Effect (NOE) spectroscopy and 3JHH​ coupling constants reveal that the thiazolidine ring resumes pseudorotation. However, the equilibrium heavily favors the conformer where the C2-methyl group avoids steric clash with the C4-carboxylic acid. The dynamic equilibrium between the ring-closed thiazolidine and the ring-opened Schiff base (iminium ion) also becomes relevant under acidic conditions[1].

References

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. URL:[Link]

  • Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E. URL:[Link]

  • Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI International Journal of Molecular Sciences. URL:[Link]

  • Crystal structure analysis of N-acetylated proline and ring-size analogs. Journal of Peptide Science. URL:[Link]

  • 3-(5-Oxo-L-prolyl)-L-thiazolidine-4-carboxylic Acid. Acta Crystallographica Section C. URL:[Link]

Sources

Exploratory

Structural Elucidation of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid: A Definitive Guide to 1H and 13C NMR Spectral Assignment

Introduction & Mechanistic Context (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a highly significant heterocyclic compound in both toxicology and structural chemistry. It is formed endogenously via the non-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

(4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a highly significant heterocyclic compound in both toxicology and structural chemistry. It is formed endogenously via the non-enzymatic condensation of L-cysteine with acetaldehyde, making it a critical, stable biomarker for ethanol consumption and acetaldehyde exposure in human blood[1]. Because L-cysteine possesses a fixed (S) configuration at the C4 position, the ring closure generates a new stereocenter at C2, resulting in a diastereomeric mixture of (2R,4S)-MTCA (the cis isomer) and (2S,4S)-MTCA (the trans isomer)[1]. Accurate nuclear magnetic resonance (NMR) assignment is essential for quantifying these diastereomers and understanding their distinct structural and pharmacokinetic behaviors.

Stereochemical Dynamics & Causality

The formation of MTCA is driven by the nucleophilic attack of the L-cysteine sulfhydryl group on the transient imine (Schiff base) formed with acetaldehyde. This cyclization can occur from either the Re or Si face of the imine double bond. The cis isomer places the C2-methyl group and the C4-carboxylic acid on the same face of the five-membered thiazolidine ring, while the trans isomer places them on opposite faces. This spatial orientation directly dictates the magnetic shielding environment of the protons and carbons, causing the distinct chemical shifts observed in the NMR spectra.

G A L-Cysteine (4S stereocenter) C Imine Intermediate (Schiff Base) A->C Condensation B Acetaldehyde (Electrophile) B->C D (2R,4S)-MTCA (Cis Diastereomer) C->D Ring Closure (Re-face) E (2S,4S)-MTCA (Trans Diastereomer) C->E Ring Closure (Si-face)

Figure 1: Stereochemical formation of MTCA diastereomers via imine cyclization.

1H NMR Spectral Assignment

The 1H NMR spectrum of MTCA in deuterated methanol (MeOD) reveals distinct, non-overlapping spin systems for both diastereomers[1]. The causality behind these shifts is rooted in the anisotropic deshielding effects of the heteroatoms and the carboxylate group.

  • C2-H (Methine): Positioned between the highly electronegative nitrogen and sulfur atoms, this proton is strongly deshielded. It couples with the adjacent C2-methyl group (³J ≈ 6.5 Hz), appearing as a distinct quartet (q). The cis C2-H is shifted further downfield (5.0 ppm) compared to the trans C2-H (4.8 ppm)[1]. This is caused by the spatial proximity of the C4-carboxylate group in the cis conformation, which exerts a strong anisotropic deshielding effect.

  • C4-H (Methine): Deshielded by the adjacent carboxyl group and the ring nitrogen, this proton couples with the diastereotopic C5 protons. It typically appears as a triplet (t) or a doublet of doublets (dd). In MeOD, the cis C4-H resonates at 4.4 ppm, while the trans C4-H resonates at 4.2 ppm[1].

  • C5-H2 (Methylene): The two C5 protons are diastereotopic due to the adjacent chiral center at C4. They exhibit strong geminal coupling (²J ≈ 10-12 Hz) and vicinal coupling with the C4 proton (³J). In the cis isomer, they appear as a complex multiplet at 3.5 ppm. In the trans isomer, their distinct magnetic environments resolve them into two separate doublets at 3.3 ppm and 3.45 ppm[1].

  • C2-CH3 (Methyl): Appears as a doublet (d) at 1.7 ppm for both diastereomers due to ³J coupling with the C2-H[1].

Table 1: 1H NMR Data for MTCA Diastereomers (400 MHz, MeOD)

ProtonMultiplicitycis-(2R,4S) Chemical Shift (ppm)trans-(2S,4S) Chemical Shift (ppm)Coupling / Causality
C2-H Quartet (q)5.04.8³J coupling with C2-CH3; deshielded by N, S, and C=O (in cis)
C4-H Triplet (t)4.44.2³J coupling with diastereotopic C5-H2
C5-H2 Multiplet / Doublets3.5 (m)3.3 (d), 3.45 (d)Diastereotopic protons; ²J geminal and ³J vicinal coupling
C2-CH3 Doublet (d)1.71.7³J coupling with C2-H

graph G {
size="7.6,10!"
node[style=filled, fontname="Helvetica-Bold", shape=circle, width=1.2, fillcolor="#EA4335", fontcolor="#FFFFFF"]
edge[color="#202124", penwidth=2]

C2[label="C2-H\n(Quartet)"] CH3[label="C2-CH3\n(Doublet)", fillcolor="#FBBC05", fontcolor="#202124"] C4[label="C4-H\n(Triplet)", fillcolor="#34A853", fontcolor="#FFFFFF"] C5a[label="C5-Ha\n(Multiplet)", fillcolor="#4285F4", fontcolor="#FFFFFF"] C5b[label="C5-Hb\n(Multiplet)", fillcolor="#4285F4", fontcolor="#FFFFFF"]

C2 -- CH3[label=" 3J = 6.5 Hz", fontname="Helvetica", fontcolor="#202124"] C4 -- C5a[label=" 3J vicinal", fontname="Helvetica", fontcolor="#202124"] C4 -- C5b[label=" 3J vicinal", fontname="Helvetica", fontcolor="#202124"] C5a -- C5b[label=" 2J geminal", fontname="Helvetica", fontcolor="#202124"] }

Figure 2: 1H NMR spin-spin coupling network illustrating the J-coupling relationships in MTCA.

13C NMR Spectral Assignment

The 13C NMR spectrum is heavily influenced by the inductive effects of the heteroatoms and the zwitterionic equilibrium of the molecule in solution[2]. In aqueous or protic environments, thiazolidine-4-carboxylic acids exist predominantly as zwitterions (NH2⁺ and COO⁻), which significantly impacts the electron density around the carboxylate and C4 carbons[2].

  • C=O (Carboxyl): This is the most deshielded carbon, typically resonating between 170.0–174.0 ppm[2]. The exact shift is highly sensitive to the protonation state; the zwitterionic carboxylate (COO⁻) is shifted further downfield compared to the protonated acid (COOH)[2].

  • C2 & C4 (Methines): Both carbons are adjacent to the nitrogen atom. C2 is additionally bonded to sulfur, shifting it to approximately 64.0–66.0 ppm. C4 is bonded to the carboxyl group, placing it around 63.0–65.0 ppm. The cis and trans isomers will show slight deviations (Δδ ≈ 1-2 ppm) due to steric compression and ring puckering differences.

  • C5 (Methylene): Bonded directly to sulfur, this carbon typically appears in the 35.0–38.0 ppm range.

  • C2-CH3 (Methyl): The most shielded carbon in the system, appearing around 20.0–22.0 ppm.

Table 2: Representative 13C NMR Data for MTCA (100 MHz, MeOD)
CarbonTypeRepresentative Chemical Shift Range (ppm)Causality / Structural Environment
C=O Quaternary170.0 - 174.0Highly deshielded by oxygens; sensitive to zwitterionic state
C2 Methine64.0 - 66.0Deshielded by adjacent N and S atoms
C4 Methine63.0 - 65.0Deshielded by adjacent N atom and C=O group
C5 Methylene35.0 - 38.0Moderately deshielded by adjacent S atom
C2-CH3 Primary20.0 - 22.0Shielded aliphatic methyl group

Experimental Workflow & Self-Validating Protocols

To ensure high-fidelity, reproducible NMR data, the experimental protocol must be treated as a self-validating system. Poor sample preparation or inadequate shimming will obscure the critical diastereotopic splitting of the C5 protons.

G S1 Sample Prep (Filter via Glass Wool) S2 Shimming & Locking (Optimize Z1/Z2 Coils) S1->S2 S3 Pulse Calibration (Determine 90° P1) S2->S3 S4 FID Acquisition (zg30 / zgpg30) S3->S4 S5 Fourier Transform & Phase Correction S4->S5

Figure 3: Self-validating NMR experimental workflow for high-resolution spectral acquisition.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 20-30 mg of MTCA in 0.6 mL of MeOD for 1H NMR, or up to 100 mg for 13C NMR. Causality: A higher concentration is strictly required for 13C acquisition due to the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C isotope[3].

  • Filtration (Critical Step): Filter the dissolved sample through a tight glass wool plug into a high-quality 5 mm NMR tube. Causality: Micro-particulates distort the local magnetic field homogeneity. Failing to filter the sample will broaden the spectral lines, obscuring the fine J-coupling required to differentiate the cis C5 multiplet from the trans C5 doublets.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of MeOD. Perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 superconducting coils. The goal is to achieve a solvent peak width at half-height of < 1.0 Hz.

  • Pulse Calibration: Determine the precise 90° pulse (P1) for the specific sample to ensure maximum transverse magnetization and optimal signal-to-noise ratio (SNR).

  • 1H Acquisition: Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to at least 5 × T1 (typically 2-3 seconds). Causality: Adequate relaxation ensures quantitative integration, allowing for the precise determination of the cis:trans diastereomeric ratio via the C2-CH3 doublets at 1.7 ppm.

  • 13C Acquisition: Execute a proton-decoupled 13C sequence (e.g., zgpg30) utilizing WALTZ-16 decoupling. Acquire a minimum of 1024 scans to achieve sufficient SNR for the quaternary carboxylate carbon.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation. Phase the spectrum manually (zero-order and first-order) and apply a polynomial baseline correction. Reference the chemical shifts strictly to the residual MeOD solvent peak (1H: 3.31 ppm, 13C: 49.0 ppm).

References

  • Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Analytical and Bioanalytical Chemistry (2012). URL:[Link]

  • Amino acid/zwitterion equilibria II: vibrational and NMR studies of substituted thiazolidine-4-carboxylic acids. Canadian Journal of Chemistry (1982). URL:[Link]

  • 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736. PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Foreword: Understanding the Core of a Promising Molecule In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Understanding the Core of a Promising Molecule

In the landscape of pharmaceutical research and development, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. This technical guide is dedicated to (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, a heterocyclic compound of significant interest. As a derivative of L-cysteine, it holds potential in various therapeutic areas, acting as a prodrug or a bioactive molecule in its own right. This document provides a comprehensive exploration of its fundamental physicochemical characteristics, offering both established data and detailed, field-proven methodologies for their determination. The insights contained herein are curated for researchers, scientists, and drug development professionals to facilitate and accelerate their research endeavors.

Molecular Identity and Structural Elucidation

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, a chiral molecule, is structurally derived from the condensation of L-cysteine and acetaldehyde.[1] This reaction creates a five-membered thiazolidine ring with a carboxylic acid group at the 4-position and a methyl group at the 2-position. The stereochemistry at the C4 position is retained from the parent L-cysteine, designated as (4S). The C2 position can exist as a mixture of (R) and (S) diastereomers, though specific synthetic methods can favor one over the other.

The fundamental identity of this compound is established through its molecular formula, C5H9NO2S, and a molecular weight of approximately 147.20 g/mol .[2]

Table 1: Core Molecular Identifiers

IdentifierValue
IUPAC Name(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
CAS Number4165-32-6
Molecular FormulaC5H9NO2S
Molecular Weight147.20 g/mol [2]
Canonical SMILESCC1NC(=O)O[3]
InChIKeyFHTPNEYXMGZOSH-SRBOSORUSA-N[3]

Key Physicochemical Properties: A Quantitative Overview

The behavior of a molecule in a biological system is intrinsically linked to its physical and chemical properties. This section summarizes the critical physicochemical parameters of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid.

Table 2: Summary of Physicochemical Properties

PropertyValueMethod of Determination
Melting Point161-163 °C (for 2(RS)-Methyl-thiazolidine-4-carboxylic Acid)[1]Capillary Melting Point Apparatus
Boiling PointData not available-
pKa
Carboxylic Acid~2-4 (estimated)[4]Potentiometric Titration
Secondary Amine~9-11 (estimated)Potentiometric Titration
Solubility
WaterSoluble (qualitative)[5]Shake-Flask Method with HPLC
Polar Organic SolventsSoluble (qualitative)[5]Shake-Flask Method with HPLC
Non-polar Organic SolventsSparingly soluble to insoluble (predicted)Shake-Flask Method with HPLC
Optical Rotation [α]D26: -148° (for 2(RS) mixture)[1]Polarimetry

Experimental Protocols for Core Physicochemical Characterization

To ensure scientific rigor and reproducibility, this section details the step-by-step methodologies for determining the key physicochemical properties of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid.

Determination of Aqueous Solubility via the Shake-Flask Method and HPLC Analysis

Rationale: The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[6] It ensures that a saturated solution is achieved, and subsequent quantification by a sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) provides accurate and reliable solubility data.

Experimental Workflow:

Solubility_Determination cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to water in a sealed vial B Equilibrate on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours A->B Incubation C Centrifuge to pellet undissolved solid B->C Equilibrium Reached D Filter supernatant through a 0.22 µm syringe filter C->D Clarification F Analyze the filtered saturated solution by HPLC D->F Injection E Prepare a calibration curve with known concentrations G Quantify concentration against the calibration curve E->G F->G Data Acquisition

Caption: Workflow for Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid to a known volume of purified water in a sealed glass vial. The excess solid should be clearly visible.

    • Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C ± 0.5 °C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of the compound in water at known concentrations.

    • Develop a suitable HPLC method. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection at a wavelength of maximum absorbance should be used.

    • Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.

    • Inject the filtered saturated solution and determine its concentration from the calibration curve. The resulting concentration is the aqueous solubility of the compound.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a precise and reliable method for determining the dissociation constants (pKa) of ionizable functional groups.[7][8] For (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, this method will allow for the determination of the pKa of the carboxylic acid group and the secondary amine.

Experimental Workflow:

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH meter with standard buffers B Prepare a solution of the compound in water A->B C Titrate with a standard solution of HCl to determine pKa of the amine B->C Acid Titration D Titrate with a standard solution of NaOH to determine pKa of the carboxylic acid B->D Base Titration E Record pH after each addition of titrant C->E D->E F Plot pH versus volume of titrant added E->F Data Plotting G Determine the half-equivalence points F->G Curve Analysis H pKa = pH at the half-equivalence point G->H Calculation

Caption: Workflow for pKa Determination.

Step-by-Step Protocol:

  • Instrument and Solution Preparation:

    • Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Prepare a standard solution of the compound (e.g., 0.01 M) in deionized water.

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure:

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • To determine the pKa of the carboxylic acid, slowly add the standardized NaOH solution in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

    • To determine the pKa of the secondary amine, titrate a fresh sample of the compound solution with the standardized HCl solution in a similar incremental manner until the pH has dropped significantly (e.g., to pH 2-3).

  • Data Analysis:

    • Plot the pH values against the volume of titrant added for both titrations.

    • Identify the equivalence point(s) from the inflection point(s) of the titration curve(s).

    • The pKa is the pH at the half-equivalence point. For the carboxylic acid, this will be in the acidic region of the base titration. For the secondary amine, this will be in the basic region of the acid titration.

Stability Assessment using a Stability-Indicating HPLC Method

Rationale: A stability-indicating HPLC method is crucial for determining the intrinsic stability of a drug substance and for identifying and quantifying any degradation products that may form under various stress conditions.[9][10] This is a regulatory requirement for drug development.

Experimental Workflow:

Stability_Assessment cluster_stress Forced Degradation cluster_method Method Development cluster_analysis Stability Analysis A Expose compound to stress conditions (acid, base, oxidation, heat, light) D Analyze stressed samples using the validated method A->D Sample Injection B Develop an HPLC method to separate the parent compound from degradation products C Validate the method for specificity, linearity, accuracy, and precision B->C Validation C->D E Identify and quantify degradation products D->E Peak Identification F Determine the degradation pathway and kinetics E->F Data Interpretation

Caption: Workflow for Stability Assessment.

Step-by-Step Protocol:

  • Forced Degradation Studies:

    • Prepare solutions of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid in various stress conditions:

      • Acidic: 0.1 M HCl at an elevated temperature (e.g., 60 °C).

      • Basic: 0.1 M NaOH at room temperature.

      • Oxidative: 3% H2O2 at room temperature.

      • Thermal: Store the solid compound and a solution at an elevated temperature (e.g., 80 °C).

      • Photolytic: Expose a solution to UV light.

    • Monitor the degradation over time by taking samples at various time points.

  • HPLC Method Development and Validation:

    • Develop a gradient reversed-phase HPLC method capable of separating the parent compound from all observed degradation products. This may require screening different columns, mobile phases, and pH values. A photodiode array (PDA) detector is highly recommended to assess peak purity.

    • Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

  • Analysis of Stressed Samples:

    • Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.

    • Identify the major degradation products. Mass spectrometry (LC-MS) can be coupled to the HPLC to aid in the structural elucidation of these products.

    • Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time. This data can be used to determine the degradation kinetics and predict the shelf-life of the compound.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the essential physicochemical properties of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid and robust methodologies for their determination. A comprehensive understanding of these properties is paramount for its successful development as a therapeutic agent. Future research should focus on obtaining precise experimental data for the yet undetermined properties, such as its boiling point and specific pKa values. Furthermore, a thorough investigation of its solid-state properties, including polymorphism and crystallinity, will be critical for formulation development. The protocols and insights provided herein serve as a valuable resource for scientists and researchers, enabling them to navigate the challenges of early-stage drug development with greater confidence and efficiency.

References

  • Department of Biotechnology. (n.d.). Determination of the titration curve for an amino acid (Glycine). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]

  • Popova, A. V., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(1), 93.
  • van der Water, R., & Janssen, A. (2007). Development of Methods for the Determination of pKa Values.
  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Yalkowsky, S. H., & Dannenfelser, R. M. (2002). The Experimental Determination of Solubilities. Chemical Reviews, 102(5), 1505-1548.
  • PrepChem.com. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4S)-2-METHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). (2R,4S)-2-methyl-2-phenyl-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Khan, K. M., et al. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274.
  • Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 6(4), 1-10.
  • Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Royal Society of Chemistry. (2015). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]

  • Ghasemi, J., & Asadpour, S. (2007). Quantitative structure–property relationship study of the solubility of thiazolidine-4-carboxylic acid derivatives using ab initio and genetic algorithm–partial least squares.
  • Wróbel, M., et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295.
  • CAS Common Chemistry. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). (4S)-2,5,5-TRIMETHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • Approximate pKa chart of the functional groups: values to know. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylthiazolidine-4-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid in aqueous solution

An In-depth Technical Guide on the Thermodynamic Stability of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic Acid in Aqueous Solution For Researchers, Scientists, and Drug Development Professionals Abstract (4S)-2-methyl-1,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Stability of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is a pivotal chiral building block in medicinal chemistry, often employed as a constrained analog of cysteine. Its therapeutic potential is intrinsically linked to its chemical stability, particularly in aqueous environments where it is susceptible to ring hydrolysis. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound. We will delve into the mechanistic underpinnings of its degradation, present a robust experimental design for stability assessment, offer detailed protocols for forced degradation and kinetic studies, and discuss the interpretation of the resulting data. This document is intended to be a practical resource, blending theoretical principles with actionable methodologies to support drug development professionals in making informed decisions regarding formulation, storage, and shelf-life prediction.

Introduction: The Imperative of Stability Profiling

The journey of a drug candidate from discovery to market is fraught with challenges, among which ensuring its stability is paramount. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, a cyclic derivative formed from the condensation of L-cysteine and acetaldehyde, is a case in point. The thiazolidine ring, while conferring specific conformational constraints that can be beneficial for pharmacological activity, is also a point of inherent instability. The primary degradation pathway is the hydrolysis of the aminal linkage, a reversible reaction that can be influenced by pH, temperature, and other formulation excipients.

Understanding this stability profile is not merely a regulatory formality; it is a fundamental aspect of drug design and development. It informs the selection of appropriate dosage forms, the design of stable formulations, and the establishment of accurate re-test periods or shelf-lives.[1][2][3] This guide provides the scientific rationale and experimental blueprint for a thorough investigation of the thermodynamic stability of this important molecule.

Mechanistic Considerations: The Chemistry of Thiazolidine Degradation

The stability of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid in water is governed by the equilibrium of its formation reaction. The thiazolidine ring is susceptible to both acid- and base-catalyzed hydrolysis, which leads to ring-opening and the release of its constituent precursors, L-cysteine and acetaldehyde.

Figure 1: Reversible hydrolysis of the thiazolidine ring.

This equilibrium is dynamic and highly sensitive to environmental factors. For instance, studies on similar 2-substituted thiazolidines have shown that they can act as prodrugs, releasing cysteine in vivo through this non-enzymatic ring-opening mechanism.[4] Therefore, quantifying the rate and extent of this degradation under various conditions is essential.

A Strategic Approach to Stability Assessment: Experimental Design

A comprehensive stability study must be systematic and multi-faceted. The goal is to identify critical degradation factors, elucidate degradation pathways, and develop a stability-indicating analytical method. The following workflow provides a logical progression for such a study.

experimental_workflow cluster_setup Phase 1: Foundation & Method Development cluster_stress Phase 2: Forced Degradation Studies (ICH Q1A) cluster_kinetics Phase 3: Kinetic & Mechanistic Studies cluster_analysis Phase 4: Data Synthesis & Reporting A Material Characterization (Purity via NMR, MS, HPLC) B Development of Stability-Indicating HPLC-UV/MS Method A->B C Acid & Base Hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH) B->C D Oxidative Stress (e.g., 3% H2O2) B->D E Thermal Stress (e.g., 60°C in solution & solid state) B->E F Photostability (ICH Q1B Guidelines) B->F G pH-Rate Profile Study (pH 2-10 at constant temperature) B->G I Identification of Degradants (MS, NMR if necessary) C->I D->I E->I F->I H Arrhenius Analysis (Multiple temperatures at key pH values) G->H J Kinetic Modeling & Shelf-Life Prediction I->J K Comprehensive Stability Report J->K

Figure 2: A systematic workflow for stability assessment.

Rationale for Key Experimental Choices
  • Stability-Indicating Method: The cornerstone of any stability study is an analytical method that can separate and quantify the parent compound from its degradation products without interference.[5] HPLC with photodiode array (PDA) and mass spectrometric (MS) detection is the industry standard, providing both quantitative data and structural information about the degradants.

  • Forced Degradation: As stipulated by ICH guidelines, forced degradation (or stress testing) is essential.[1][5] Its purpose is twofold: to identify likely degradation products, which helps in understanding the degradation pathways, and to demonstrate the specificity of the analytical method.[6] The conditions are intentionally more severe than those expected during storage to accelerate degradation.[7][8]

  • pH-Rate Profile: Since hydrolysis is a key degradation pathway, its dependence on pH must be quantified. This study identifies the pH of maximum stability, which is critical information for the development of liquid formulations.

  • Arrhenius Analysis: By studying degradation rates at several elevated temperatures, one can use the Arrhenius equation to predict the degradation rate at typical storage conditions (e.g., 25°C), which is fundamental for shelf-life estimation.

Detailed Experimental Protocols

The following protocols provide a starting point for laboratory execution. They should be adapted and validated for the specific equipment and reagents available.

Protocol 1: Development of a Stability-Indicating HPLC-UV/MS Method
  • Column and Mobile Phase Selection:

    • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier compatible with MS detection and helps in achieving good peak shapes for acidic compounds.

  • Gradient Elution:

    • Develop a gradient program that starts with a high aqueous content (e.g., 5% B) and ramps up to a high organic content (e.g., 95% B). This ensures elution of the polar parent compound and any less polar degradants.

  • Detection:

    • UV/PDA: Monitor across a range (e.g., 200-400 nm) to determine the optimal wavelength for quantification and to check for peak purity.

    • MS: Use an electrospray ionization (ESI) source in positive ion mode to confirm the mass of the parent compound and identify the masses of any degradants.

  • Method Validation:

    • Analyze a mixture of the stressed (degraded) and unstressed compound. The method is considered stability-indicating if the parent peak is spectrally pure and well-resolved from all degradation product peaks.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Aim for 5-20% degradation.[7]

    • Acid Hydrolysis: 0.1 M HCl at 60 °C.

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 60 °C in solution (in parallel with a control sample at the target storage temperature).

  • Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Before HPLC injection, neutralize the acid and base samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Data Evaluation: Analyze by the validated stability-indicating method. Calculate the percentage degradation and identify major degradants by their mass-to-charge ratio (m/z).

Data Presentation and Interpretation

Summary of Forced Degradation Results

All quantitative data should be summarized in a clear, tabular format.

Stress ConditionDuration (h)Temperature (°C)% Parent RemainingMajor Degradant m/zPutative Identity
Control24RT>99%N/AN/A
0.1 M HCl2460Data122.03L-Cysteine
0.1 M NaOH8RTData122.03L-Cysteine
3% H₂O₂24RTDataDataOxidized species
Solution2460Data122.03L-Cysteine

Note: The "Data" fields are placeholders for actual experimental results.

Conclusion: From Data to Drug Product

The systematic investigation of the thermodynamic stability of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid provides invaluable knowledge for its development. The data generated from the described studies will directly inform critical decisions:

  • Formulation Strategy: The pH-rate profile will dictate the optimal pH for aqueous formulations to ensure maximum stability. If the compound is highly unstable in solution, a solid dosage form or lyophilized product may be necessary.

  • Packaging and Storage: Photostability data will determine if light-protective packaging is required. Thermal stability data, analyzed via the Arrhenius equation, will be used to recommend appropriate storage temperatures and to establish a reliable shelf-life.

  • Risk Assessment: The identification of degradation products is crucial for safety assessment. Any degradant present above the identification threshold defined in ICH guidelines (e.g., ICH Q3A/B) must be structurally characterized and its potential toxicity evaluated.[9]

By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a robust stability profile for (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, mitigating risks and paving the way for a safe and effective therapeutic product.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Jain, A. K., & Vaidya, A. (2013). Thiazolidinones: A review on their multifarious applications. Journal of Chemical and Pharmaceutical Research, 5(12), 1-10.
  • ICH. (2023). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • SlideShare. (2014). ICH guidelines for stability studies. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Wang, Y., et al. (2015). Quantification of thiazolidine-4-carboxylic acid in toxicant-exposed cells by isotope-dilution liquid chromatography-mass spectrometry reveals an intrinsic antagonistic response to oxidative stress-induced toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]

  • ICH. (2010). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wang, Y., et al. (2014). Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity. Chemical Research in Toxicology, 28(3), 394-400. [Link]

  • Nagai, U., et al. (1984). 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. Journal of Medicinal Chemistry, 27(8), 1021-1025. [Link]

  • Google Patents. (1984). Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
  • Lin, H., et al. (2020). Using 2-(2-Chlorophenyl)thiazolidine-4-carboxylic Acid as a Novel Biomarker for 2-Chlorobenzalmalononitrile Exposure. Chemical Research in Toxicology, 33(11), 2858-2866. [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Al-Qalaf, A. M., et al. (2008). New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Molecules, 13(5), 1019-1031. [Link]

  • CD Formulation. Proteins & Peptides Forced Degradation Studies. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Baidya, A., et al. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(9), 2948. [Link]

  • Journal of the American Chemical Society. (1981). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. [Link]

  • ResearchGate. (2019). (a) Thiazolidine formation and stability at various pH values. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(5), 129-138. [Link]

  • Kumar, A., et al. (2020). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Catalysts, 10(7), 785. [Link]

Sources

Foundational

In Vitro Metabolic Pathways and Analytical Dynamics of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic Acid (MTCA)

Executive Summary & Biochemical Context (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a highly specific condensation product formed by the non-enzymatic reaction between L-cysteine and acetaldehyde[1]. Aceta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a highly specific condensation product formed by the non-enzymatic reaction between L-cysteine and acetaldehyde[1]. Acetaldehyde, a strongly electrophilic and toxic first intermediate of oxidative ethanol metabolism, is classified as a Group 1 carcinogen[2]. In physiological and in vitro systems, the formation of MTCA acts as a critical sequestration mechanism, neutralizing the electrophilic reactivity of acetaldehyde and mitigating its cytotoxic and genotoxic effects[3].

Unlike traditional xenobiotics that undergo extensive Phase I (CYP450-mediated) and Phase II metabolism, MTCA's in vitro "metabolic" profile is primarily governed by chemical equilibrium and hydrolytic stability. As a Senior Application Scientist, understanding the causality behind MTCA's formation, its propensity for ring-opening, and the rigorous stabilization required for its quantification is paramount for drug development professionals working on alcohol toxicity, aldehyde trapping agents, and biomarker discovery.

The "Metabolic" Cycle: Formation and Hydrolytic Ring-Opening

The metabolic fate of MTCA in vitro is not defined by enzymatic degradation, but rather by its hydrolytic instability under physiological conditions[1].

Mechanism of Formation

Acetaldehyde is a "hard" electrophile that readily reacts with biogenic nucleophiles[1]. When L-cysteine is introduced into an in vitro system (such as hepatocyte cultures or simulated gastric fluid), its sulfhydryl (-SH) and primary amine (-NH2) groups act as potent nucleophiles. The reaction proceeds via two plausible pathways:

  • Thiohemiacetal Pathway: Nucleophilic attack by the cysteinyl thiol on the aldehyde carbonyl, followed by loss of water to generate a sulfonium ion, and subsequent ring closure via the amine.

  • Schiff Base Pathway: Nucleophilic addition of the cysteinyl amine to form a carbinolamine, which dehydrates to an iminium species (Schiff base), followed by intramolecular attack by the thiol.

Both pathways converge on the cyclized thiazolidine ring of MTCA.

Hydrolytic Instability and Reversion

MTCA is not a permanent metabolic end-product. In vitro studies demonstrate that MTCA lacks absolute hydrolytic stability at physiological pH (pH 7.4)[1]. The thiazolidine ring exists in a dynamic equilibrium with its open-chain precursors. This hydrolytic ring-opening means MTCA can act as a "prodrug" or reservoir, slowly releasing L-cysteine and acetaldehyde back into the medium[4]. This causality dictates that any in vitro assay attempting to quantify MTCA must immediately arrest this equilibrium to prevent false negatives.

MTCA_Metabolism A Acetaldehyde (Electrophile) C Thiohemiacetal / Schiff Base (Unstable Intermediate) A->C Nucleophilic Attack B L-Cysteine (Nucleophile) B->C Condensation D (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) C->D Cyclization (-H2O) E Hydrolytic Ring-Opening (Physiological pH) D->E Hydrolysis E->A Reversion E->B Reversion

Biochemical pathway of MTCA formation and hydrolytic ring-opening.

In Vitro Experimental Workflows & Protocols

Because MTCA readily hydrolyzes, standard reverse-phase liquid chromatography (RP-LC) often fails to capture the true concentration of the metabolite. Furthermore, MTCA is highly hydrophilic, resulting in poor chromatographic retention[5]. To build a self-validating system, the protocol must incorporate a chemical derivatization step—such as N-acetylation or reaction with ethyl chloroformate (ECF)—to lock the thiazolidine ring and increase hydrophobicity[1],[5].

Protocol 1: In Vitro Cellular Assay for Acetaldehyde Sequestration

Objective: Evaluate the efficacy of L-cysteine in trapping endogenously generated acetaldehyde in Caco-2 or primary hepatocyte models.

  • Cell Culture: Seed hepatocytes in 6-well plates at 1×106 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO2.

  • Treatment: Spike the medium with 50 mM ethanol (to induce acetaldehyde generation via alcohol dehydrogenase) and 5 mM L-cysteine.

  • Incubation: Incubate for 4 hours.

  • Quenching: Aspirate the medium and immediately add 500 µL of ice-cold acetonitrile to precipitate proteins and arrest metabolic/chemical activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for derivatization.

Protocol 2: Chemical Derivatization and LC-MS/MS Quantification

Objective: Stabilize MTCA via N-acetylation or ECF derivatization to enable accurate LC-MS/MS quantification.

  • Internal Standard Addition: Add 10 µL of isotope-labeled internal standard (e.g., MTCA-d4) to 100 µL of the quenched supernatant.

  • Derivatization (ECF Method): Add a 10-fold molar excess of ethyl chloroformate (ECF) to the sample. Incubate at 40°C for 30 minutes[5]. Causality note: The ethoxycarbonyl moiety binds to the secondary amine of the thiazolidine ring, preventing hydrolytic ring-opening and reducing polarity for better RP-LC retention.

  • Solid-Phase Extraction (SPE): Pass the derivatized mixture through a C18 SPE cartridge (500 mg) to remove excess ECF and buffer salts. Elute with 1 mL of methanol.

  • LC-MS/MS Analysis:

    • Column: C18 analytical column (150 × 2.1 mm, 3 µm).

    • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Electrospray ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

Analytical_Workflow S1 1. In Vitro Incubation (Cells + EtOH + L-Cys) S2 2. Sample Quenching (Protein Precipitation) S1->S2 S3 3. Derivatization (N-acetylation / ECF) S2->S3 S4 4. LC-MS/MS (MRM Quantification) S3->S4

Step-by-step in vitro analytical workflow for MTCA quantification.

Quantitative Data Summaries

To ensure reproducibility and baseline expectations for in vitro assay development, the following table synthesizes the analytical and kinetic parameters associated with MTCA and its derivatives[1],[5],[6].

ParameterUnmodified MTCAN-Acetylated MTCA (NAc-MTCA)ECF-Derivatized MTCA (EC-TA)
Hydrolytic Stability (pH 7.4) Low (Reverts to L-Cys + Aldehyde)High (Stable for >24h)High (Stable for >24h)
RP-LC Retention Poor (Highly hydrophilic)Moderate to GoodExcellent
Derivatization Reagent N/AAcetic Anhydride / PyridineEthyl Chloroformate (ECF)
Derivatization Temp/Time N/ARoom Temp / 15 min40°C / 30 min
Limit of Detection (LOD) High (Due to peak tailing/loss)~0.5 - 1.0 ng/mL~0.4 - 1.5 ng/mL
Primary MS/MS Ion Mode Positive [M+H]+Positive [M+H]+Positive [M+H]+

Conclusion

The in vitro metabolic profile of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is defined by its role as an electrophile sink rather than a substrate for enzymatic degradation. Its formation is a critical detoxification pathway that neutralizes carcinogenic acetaldehyde. However, the inherent hydrolytic instability of the thiazolidine ring demands rigorous analytical foresight. By implementing immediate quenching and chemical derivatization (such as ECF or N-acetylation), researchers can effectively lock the molecule's structure, ensuring accurate quantification and robust validation of aldehyde-sequestering therapeutics.

Sources

Protocols & Analytical Methods

Method

The Art of Asymmetric Synthesis: A Guide to (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral building blocks serve as invaluable tools in this endeavor, enabling the construction of enantiomerically pure molecules with desired biological activities. Among these, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, a derivative of the naturally occurring amino acid L-cysteine, has emerged as a versatile and reliable chiral auxiliary. Its rigid heterocyclic structure and defined stereocenters provide a powerful platform for inducing stereoselectivity in a variety of chemical transformations.

This technical guide provides an in-depth exploration of the applications of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid in asymmetric synthesis. We will delve into the underlying principles of its stereodirecting influence, present detailed protocols for its application in key reactions, and discuss the methods for its subsequent removal, ensuring the recovery of the desired chiral product and the recycling of the auxiliary.

Core Principles: How Chirality is Transferred

The efficacy of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid as a chiral auxiliary lies in its ability to be temporarily incorporated into a prochiral substrate, thereby creating a diastereomeric intermediate. The inherent chirality of the auxiliary, specifically the (4S) configuration at the C4 position, dictates the facial selectivity of subsequent reactions, leading to the preferential formation of one diastereomer over the other. This transformation of an enantioselective challenge into a diastereoselective one allows for the easy separation of the desired stereoisomer.

The general workflow for utilizing a chiral auxiliary such as (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid involves three key stages:

  • Attachment: The chiral auxiliary is covalently bonded to the substrate molecule. In the case of our target molecule, this typically involves acylation of the nitrogen atom.

  • Diastereoselective Reaction: The key bond-forming reaction occurs, where the chiral auxiliary directs the approach of the reagent to one face of the molecule.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery of the auxiliary.

Synthetic Accessibility: Preparation of the Chiral Building Block

The starting point for many asymmetric syntheses is the preparation of the chiral auxiliary itself. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid can be readily synthesized from the naturally occurring and inexpensive amino acid, L-cysteine.

Protocol 1: Synthesis of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid[1]

This protocol describes the straightforward condensation reaction between L-cysteine and acetaldehyde.

Materials:

  • L-cysteine (0.75 g)

  • Acetaldehyde (0.27 g)

  • Deionized water (10 mL)

  • Methanol for recrystallization

Procedure:

  • Dissolve L-cysteine in deionized water in a round-bottom flask.

  • Add acetaldehyde to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours.

  • Remove the solvent in vacuo.

  • Recrystallize the resulting solid product from methanol to yield pure (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid.

Application in Diastereoselective Synthesis: The Aldol Reaction

A prime example of the utility of this chiral building block is in the diastereoselective aldol reaction. By converting the thiazolidine into an N-acyl derivative, a powerful chiral controller for enolate chemistry is created. The following is a representative workflow.

Step 1: N-Acylation of the Chiral Auxiliary

To activate the chiral auxiliary for enolate formation, the nitrogen atom must be acylated. A common method is N-acetylation.

Materials:

  • (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (10 mmol)

  • 6% aqueous solution of sodium carbonate (50 mL)

  • Acetic anhydride (40 mmol, 3.77 mL)

  • 10% Hydrochloric acid

  • Chloroform

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolve the thiazolidine derivative in the aqueous sodium carbonate solution and cool the mixture to 0°C in an ice bath.

  • Add acetic anhydride dropwise over 10 minutes, maintaining the temperature at 0°C.

  • Stir the mixture for 1.5 hours at 0°C.

  • Acidify the solution with 10% hydrochloric acid.

  • Extract the product with chloroform (2 x 25 mL).

  • Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the N-acetylated product.

Step 2: Diastereoselective Aldol Reaction

The stereochemical outcome is generally rationalized by the formation of a rigid, chelated transition state where the metal (e.g., titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the N-acyl group. The substituent at the C4 position of the thiazolidine ring then effectively blocks one face of the enolate, directing the electrophile (aldehyde) to the opposite face.

Conceptual Workflow for a Diastereoselective Aldol Reaction:

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage N-Acyl Thiazolidine N-Acyl Thiazolidine Titanium Enolate Titanium Enolate N-Acyl Thiazolidine->Titanium Enolate 1. TiCl4 2. DIPEA Base (e.g., TiCl4, DIPEA) Base (e.g., TiCl4, DIPEA) Diastereomeric Aldol Adduct Diastereomeric Aldol Adduct Titanium Enolate->Diastereomeric Aldol Adduct Reaction with Aldehyde Aldehyde (R-CHO) Aldehyde (R-CHO) Chiral Aldol Product Chiral Aldol Product Diastereomeric Aldol Adduct->Chiral Aldol Product Recovered Auxiliary Recovered Auxiliary Diastereomeric Aldol Adduct->Recovered Auxiliary Cleavage Reagent (e.g., LiOH) Cleavage Reagent (e.g., LiOH)

Caption: Conceptual workflow for a diastereoselective aldol reaction.

Step 3: Cleavage of the Chiral Auxiliary

After the diastereoselective reaction, the chiral auxiliary must be removed to yield the desired enantiomerically enriched product. The method of cleavage depends on the nature of the desired product (e.g., acid, ester, amide, or alcohol).

General Cleavage Strategies:

Desired ProductTypical Reagents
Carboxylic AcidLiOH, H₂O₂
EsterNaOMe in MeOH
AmideAmine
AlcoholLiBH₄, LiAlH₄

Expanding the Synthetic Utility: Synthesis of α-Amino Acids

This chiral building block can also serve as a template for the asymmetric synthesis of non-proteinogenic α-amino acids, which are of significant interest in drug discovery. The general strategy involves the diastereoselective alkylation of an enolate derived from an N-acylated (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid derivative, followed by cleavage of the auxiliary.

Conceptual Workflow for α-Amino Acid Synthesis:

G Start (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid N-Acylation N-Acylation (e.g., Acetic Anhydride) Start->N-Acylation N-Acyl Auxiliary N-Acyl Chiral Auxiliary N-Acylation->N-Acyl Auxiliary Enolate Formation Enolate Formation (e.g., LDA, TiCl4) N-Acyl Auxiliary->Enolate Formation Chiral Enolate Chiral Enolate Enolate Formation->Chiral Enolate Alkylation Diastereoselective Alkylation (R-X) Chiral Enolate->Alkylation Alkylated Adduct Alkylated Diastereomer Alkylation->Alkylated Adduct Cleavage Auxiliary Cleavage Alkylated Adduct->Cleavage Amino Acid Enantiomerically Enriched α-Amino Acid Cleavage->Amino Acid Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary

Sources

Application

Conformationally Restricted Peptidomimetics: Incorporation of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid

Document Type: Application Note & Protocol Target Audience: Peptidomimetic Chemists, Structural Biologists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The incorporation of rigid proline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Target Audience: Peptidomimetic Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The incorporation of rigid proline surrogates into peptide sequences is a cornerstone of modern peptidomimetic drug design. Natural proline uniquely allows the preceding peptide bond (Xaa-Pro) to populate both cis and trans conformations. Because cis/trans isomerization is frequently the rate-limiting step in protein folding and a critical molecular switch in biological signaling, controlling this dynamic is paramount for developing stable, fast-folding, and highly specific therapeutics.

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (2Me4-Thz) serves as an advanced pseudoproline analogue. By replacing the pyrrolidine ring with a thiazolidine ring and introducing a methyl group at the C2 position, chemists can exert precise stereoelectronic control over the peptide backbone.

From a physiological standpoint, this scaffold is highly biocompatible; 2-methylthiazolidine-4-carboxylic acid (MTCA) naturally occurs in the human body as a condensation product of cysteine and acetaldehyde following ethanol metabolism[1]. From a structural perspective, 2Me4-Thz modulates the peptide bond through two distinct mechanisms:

  • Electronic Modulation (The Heteroatom Effect): The substitution of a methylene group with a sulfur atom alters the ring pucker and reduces the double-bond character of the preceding amide bond. Dynamic 1 H NMR studies demonstrate that cyclic proline analogues containing sulfur (like 2Me4-Thz) lower the rotational barrier ( ΔG‡ ) of cis/trans isomerization by approximately 10 kJ/mol compared to natural proline[2].

  • Steric Restriction: The C2-methyl group introduces severe steric bulk. Depending on the local sequence, this bulk destabilizes the trans isomer, thereby increasing the cis population and locking the peptide into targeted secondary structures, such as Type VI β -turns.

Conformational_Logic Root Xaa-2Me4-Thz Peptide Bond Sub1 Thiazolidine Ring (S-atom) Root->Sub1 Sub2 C2-Methyl Group Root->Sub2 Effect1 Alters Amide Electron Density & Dipole Moment Sub1->Effect1 Effect2 Increases Steric Bulk at C2 Position Sub2->Effect2 Outcome1 Reduces Rotational Barrier (ΔG‡ ~ 75 kJ/mol) Effect1->Outcome1 Outcome2 Shifts Cis/Trans Equilibrium (Increases Cis Population) Effect2->Outcome2

Figure 1: Mechanistic causality of 2Me4-Thz structural features on peptide bond dynamics.

Quantitative Data: Conformational Dynamics

The table below synthesizes the thermodynamic impact of incorporating thiazolidine derivatives compared to natural proline. Note the significant drop in the rotational barrier, which accelerates the folding kinetics of the synthesized peptidomimetic[2].

Amino Acid AnalogueRotational Barrier ( ΔG‡ , kJ/mol)Approx. Cis Population (%)Structural Impact on Backbone
Proline (Pro) ~ 85.010 - 15%Standard reference; slow isomerization.
Thiazolidine (Thz) ~ 75.020 - 25%Accelerated folding; moderate cis shift.
2Me4-Thz ~ 74.530 - 35%High steric clash; strong cis induction.

Data derived from dynamic NMR line-shape analyses of Ala-Yaa-(4-)nitroanilide model sequences at pH 6.0[2].

Experimental Workflow: Overcoming Steric Hindrance in SPPS

While coupling Fmoc-2Me4-Thz-OH to a growing peptide chain is relatively straightforward, coupling the subsequent amino acid onto the secondary amine of 2Me4-Thz is a notorious bottleneck.

The Causality of the Bottleneck: The nitrogen atom is sterically shielded by both the bulky C2-methyl group and the C4-carboxylic acid. Standard carbodiimide chemistry (e.g., DIC/Oxyma) is kinetically too slow to acylate this hindered amine, leading to massive deletion sequences.

The Solution: This step requires highly reactive uronium/aminium salts (e.g., HATU) paired with a 7-aza-1-hydroxybenzotriazole derivative (HOAt). The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base to drastically accelerate aminolysis.

Self-Validating Protocol for 2Me4-Thz Incorporation

This protocol utilizes Solid-Phase Peptide Synthesis (SPPS) under Fmoc/tBu chemistry. Every critical step is paired with an orthogonal validation assay to ensure system integrity.

Step 1: Coupling Fmoc-2Me4-Thz-OH

  • Swell the resin-bound peptide (bearing a free primary amine) in DMF for 20 minutes.

  • Prepare a solution of Fmoc-2Me4-Thz-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF.

  • Add to the resin and agitate at room temperature for 60 minutes.

  • Validation: Perform a Kaiser (Ninhydrin) Test . A successful coupling yields a negative (yellow) result, confirming the primary amine has been fully acylated.

Step 2: Fmoc Deprotection of 2Me4-Thz

  • Treat the resin with 20% Piperidine in DMF (2 × 10 minutes).

  • Wash thoroughly with DMF (5 × 1 minute) and DCM (3 × 1 minute).

  • Validation: Perform a Chloranil Test . Note: The Kaiser test is unreliable for secondary amines. A successful deprotection yields a positive (dark blue/green) result, confirming the exposure of the hindered secondary amine.

Step 3: The Critical Coupling (Fmoc-Xaa-OH onto 2Me4-Thz)

  • Prepare a highly activated solution: Fmoc-Xaa-OH (4.0 eq), HATU (3.9 eq), and HOAt (4.0 eq) in a minimum volume of DMF.

  • Add DIPEA (8.0 eq) to the solution to initiate active ester formation (solution will turn yellow).

  • Immediately add to the resin. Agitate for 120 minutes at room temperature (or 15 minutes at 75°C using a microwave peptide synthesizer).

  • Validation: Perform a Chloranil Test . If the beads remain blue/green, the coupling is incomplete. Perform a second coupling using COMU (4.0 eq) and TMP (8.0 eq) before proceeding.

Step 4: Microcleavage and LC-MS Verification

  • Withdraw a small aliquot of resin (~2 mg).

  • Treat with 100 μ L of TFA/TIPS/H 2​ O (95:2.5:2.5) for 30 minutes.

  • Evaporate under nitrogen, dissolve in ACN/H 2​ O, and analyze via LC-MS.

  • Causality: Do not proceed with sequence elongation until the mass of the [M+H] + ion confirms the successful addition of the residue succeeding 2Me4-Thz.

SPPS_Workflow Step1 1. Couple Fmoc-2Me4-Thz-OH Standard Activation (DIC/Oxyma) Check1 Kaiser Test (Verify Primary Amine Acylation) Step1->Check1 Validation Step2 2. Fmoc Deprotection 20% Piperidine in DMF Check1->Step2 If Negative (Pass) Check2 Chloranil Test (Verify Secondary Amine Exposure) Step2->Check2 Validation Step3 3. Couple Next Amino Acid HATU / HOAt / DIPEA (Double Couple) Check2->Step3 If Positive (Pass) Check3 Microcleavage & LC-MS (Validate Mass & Purity) Step3->Check3 Validation Check3->Step3 If Deletion Sequence (Repeat Coupling) Step4 4. Global Cleavage TFA / Scavengers Check3->Step4 If Mass Confirmed

Figure 2: Self-validating SPPS workflow for 2Me4-Thz incorporation and sequence elongation.

References

  • Title: Rotational Barriers of cis/trans Isomerization of Proline Analogues and Their Catalysis by Cyclophilin Source: Journal of the American Chemical Society (1997) URL: [Link]

  • Title: Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption Source: Analytical and Bioanalytical Chemistry (2012) URL: [Link]

Sources

Method

Application Note: Advanced Modalities of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid in SPPS and Native Chemical Ligation

Executive Summary The synthesis of large, complex proteins and "difficult" peptide sequences requires specialized chemical tools to overcome thermodynamic and kinetic barriers. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of large, complex proteins and "difficult" peptide sequences requires specialized chemical tools to overcome thermodynamic and kinetic barriers. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (commonly abbreviated as 2-Me-Thz) has emerged as a highly versatile building block in modern peptide chemistry. Functioning as both a conformation-disrupting pseudoproline (ΨPro) and a latent, selectively unmaskable N-terminal cysteine, 2-Me-Thz provides synthetic chemists with precise control over peptide backbone geometry and sequential ligation workflows.

This technical note details the mechanistic causality behind the use of 2-Me-Thz, provides comparative quantitative data against other thiazolidine derivatives, and outlines self-validating protocols for its implementation in Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL).

Mechanistic Causality: The Dual Utility of 2-Me-Thz

The Pseudoproline Effect: Acting as a "Molecular Hinge"

During standard Fmoc-SPPS, growing peptide chains frequently adopt extended β-sheet secondary structures. These structures facilitate intermolecular hydrogen bonding, leading to severe on-resin aggregation, solvent exclusion, and ultimately, incomplete coupling and deprotection cycles.

Incorporating 2-Me-Thz into the sequence acts as a structural disruptor. The fundamental causality lies in the stereoelectronic profile of the thiazolidine ring. The introduction of a methyl group at the C2 position creates a significant steric clash with the preceding amino acid's α-carbon[1]. To relieve this steric strain, the preceding peptide bond is thermodynamically driven to adopt a cis-amide conformation[2]. This cis-isomerization introduces a sharp "kink" in the peptide backbone, effectively acting as a molecular hinge that breaks the hydrogen-bond network, restores resin solvation, and allows for efficient chain elongation.

Pseudoproline_Mechanism A Growing Peptide Chain (Trans-Amide Dominant) B Intermolecular H-Bonding (β-Sheet Formation) A->B D Incorporation of 2-Me-Thz (Pseudoproline) A->D Strategic Substitution C Peptide Aggregation (Incomplete Coupling) B->C E Steric Clash at C2 Position (Forces Cis-Amide Conformation) D->E F Backbone Kink Induction (Disruption of H-Bonds) E->F G Solvation Restored (Efficient Chain Elongation) F->G

Mechanistic pathway of 2-Me-Thz acting as a molecular hinge to prevent peptide aggregation.

Latent N-Terminal Cysteine for Convergent NCL

In convergent Native Chemical Ligation, multiple peptide segments are stitched together sequentially. To prevent uncontrolled polymerization or unwanted cyclization, the N-terminal cysteine of middle segments must be temporarily protected[3].

While unsubstituted 1,3-thiazolidine-4-carboxylic acid (Thz) is widely used for this purpose[4], its ring-opening kinetics can be sluggish. 2-Me-Thz offers a superior kinetic alternative. When treated with methoxyamine hydrochloride at pH 4.0, the thiazolidine ring undergoes hydrolysis via a hemiaminal intermediate[5]. The electron-donating methyl group at the C2 position of 2-Me-Thz stabilizes the partial positive charge developing on the carbon during nucleophilic attack, significantly accelerating the unmasking of the free 1,2-aminothiol required for the subsequent ligation step[6].

NCL_Workflow A Peptide Segment 1 (C-terminal Thioester) C Native Chemical Ligation (pH 7.0, MPAA, TCEP) A->C B Peptide Segment 2 (N-terminal 2-Me-Thz) B->C D Ligated Intermediate (Internal 2-Me-Thz) C->D Chemoselective Ligation E Chemoselective Ring Opening (MeONH2·HCl, pH 4.0) D->E Acidic Deprotection F Unmasked N-terminal Cys (Ready for Next Ligation) E->F Rapid Kinetics

Convergent NCL workflow utilizing 2-Me-Thz for reversible N-terminal cysteine protection.

Comparative Data: Thiazolidine Derivatives in SPPS

The selection of the appropriate thiazolidine derivative depends entirely on the synthetic goal. The table below summarizes the quantitative and qualitative differences between the three primary derivatives used in peptide chemistry.

DerivativeStructural FeaturePrimary Applicationcis-Amide PreferenceRing-Opening Kinetics (MeONH₂·HCl, pH 4.0)TFA Stability (SPPS Cleavage)
Thz (Unsubstituted)C2 lacks substitutionNCL Cys-protectionLow (~10-15%)Slow (4–8 hours)Highly Stable
2-Me-Thz C2 MonomethylatedNCL / PseudoprolineModerate (~40-50%)Fast (1–2 hours)Moderately Stable
2,2-diMe-Thz C2 DimethylatedPseudoproline exclusivelyVery High (>90%)N/A (Opens in TFA)Labile (Fully unmasked)

Data synthesized from conformational energy calculations and empirical SPPS observations[1],[7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify success at critical synthetic junctures.

Protocol A: Fmoc-SPPS Incorporation of 2-Me-Thz

Causality Note: The secondary amine of the 2-Me-Thz ring is highly sterically hindered. Standard coupling reagents (e.g., HBTU) are often insufficient for the subsequent amino acid addition, leading to truncation[8]. Highly reactive acylating agents (like HATU/HOAt or symmetrical anhydrides) and elevated temperatures are required.

  • Coupling of Fmoc-2-Me-Thz-OH:

    • Swell the resin in DMF for 30 minutes.

    • Prepare a solution of Fmoc-2-Me-Thz-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in minimal DMF.

    • Add to the resin and agitate for 2 hours at room temperature.

  • Coupling the Subsequent Amino Acid (Overcoming Hindrance):

    • Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min).

    • Prepare the next Fmoc-AA-OH (5 eq) with HATU (4.9 eq) and DIPEA (10 eq) in DMF.

    • Add to the resin and agitate for 3 hours at 40°C.

  • Validation Checkpoint:

    • Perform a micro-cleavage of ~5 mg of resin using 95% TFA / 2.5% TIS / 2.5% H₂O for 1 hour.

    • Analyze the supernatant via LC-MS. The presence of a singular, sharp peak corresponding to the expected mass confirms that the pseudoproline successfully prevented aggregation, and a negative Kaiser test on the resin confirms the sterically hindered amine was fully acylated.

Protocol B: Chemoselective Ring Opening for NCL

Causality Note: Methoxyamine acts as an α-effect nucleophile. The reaction buffer must be strictly maintained at pH 4.0; this specific acidity protonates the thiazolidine nitrogen (increasing C2 electrophilicity) while leaving the methoxyamine (pKa ~4.6) sufficiently unprotonated to attack the ring[5].

  • Preparation of Deprotection Buffer:

    • Dissolve 6 M Guanidine Hydrochloride (GuHCl) and 0.2 M Sodium Phosphate in degassed MS-grade water.

    • Add 0.4 M Methoxyamine hydrochloride (MeONH₂·HCl) and 20 mM TCEP·HCl (to prevent disulfide scrambling).

    • Adjust the pH strictly to 4.0 using 1 M NaOH or 1 M HCl.

  • Ring Opening Reaction:

    • Dissolve the purified, lyophilized 2-Me-Thz-peptide intermediate in the deprotection buffer to a final peptide concentration of 2–5 mM.

    • Incubate the reaction mixture at 37°C under gentle agitation.

  • Validation Checkpoint:

    • At t = 60 minutes, withdraw a 2 μL aliquot, quench with 18 μL of 0.1% aqueous TFA, and inject into the LC-MS.

    • Self-Validation: Look for a mass shift of exactly -12.0 Da . This corresponds to the loss of the carbon atom from the thiazolidine ring, confirming the unmasking of the free N-terminal cysteine. Additionally, a rapid Ellman’s test on a 5 μL aliquot will turn bright yellow, visually confirming the presence of the liberated thiol.

  • Isolation:

    • Once LC-MS confirms >95% conversion, immediately purify the peptide via semi-preparative RP-HPLC to remove the methoxyamine adducts prior to the next NCL step.

References

  • Fujita, Y., et al. "Investigation toward multi-epitope vaccine candidates using native chemical ligation." Biopolymers, 2008.[4] URL: [Link]

  • Durek, T., et al. "Convergent chemical synthesis and high-resolution x-ray structure of human lysozyme." Proceedings of the National Academy of Sciences (PNAS), 2006.[3] URL: [Link]

  • Zheng, J. S., et al. "A Chemical Counterpart to the Resolution Step of Nature's Intein-Mediated Protein Splicing." Journal of the American Chemical Society, 2012.[5] URL: [Link]

  • Lee, D. J., et al. "A synthetic approach to 'click' neoglycoprotein analogues of EPO employing one-pot native chemical ligation and CuAAC chemistry." Chemical Science (RSC), 2018.[6] URL: [Link]

  • Lorthiois, E., et al. "Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach." Comptes Rendus Chimie, 2005.[8],[7] URL: [Link]

  • Keller, M., et al. "Pseudo-Prolines as a Molecular Hinge: Reversible Induction of cis Amide Bonds into Peptide Backbones." Journal of the American Chemical Society, 2004.[1],[2] URL: [Link]

Sources

Application

preparation of L-cysteine prodrugs using (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid

Title: Application Note: Preparation and Validation of (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid (MTCA) as an L-Cysteine Prodrug Executive Summary L-cysteine is a critical precursor for the biosynthesis of glutath...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Preparation and Validation of (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid (MTCA) as an L-Cysteine Prodrug

Executive Summary

L-cysteine is a critical precursor for the biosynthesis of glutathione (GSH), the body's primary endogenous antioxidant. However, the therapeutic administration of free L-cysteine is severely limited by its rapid auto-oxidation to the insoluble disulfide cystine, poor oral bioavailability, and unfavorable sensory properties . To overcome these pharmacokinetic hurdles, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) was developed as a latent, slow-release prodrug of L-cysteine [[1]]([Link]). This application note details the mechanistic rationale, synthetic preparation, and analytical validation of MTCA for use in drug development and toxicological research.

Mechanistic Rationale: The Thiazolidine Prodrug Strategy

The core principle of the thiazolidine prodrug strategy relies on the reversible nucleophilic condensation between the reactive sulfhydryl (-SH) and primary amine (-NH2) groups of L-cysteine with the carbonyl carbon of an aldehyde—in this case, acetaldehyde .

  • Protection (In Vitro): The resulting 1,3-thiazolidine ring effectively "masks" the easily oxidizable thiol group, rendering the molecule highly stable in ambient air and aqueous solutions [[2]]([Link]). This structural modification also increases lipophilicity, facilitating cellular uptake.

  • Activation (In Vivo): Upon oral administration and cellular entry, MTCA undergoes slow, non-enzymatic or enzymatically-assisted hydrolysis, functioning as a sustained-release delivery system . The ring opens to liberate equimolar amounts of L-cysteine and acetaldehyde. The controlled release of L-cysteine efficiently replenishes hepatic GSH pools, providing robust hepatoprotection against xenobiotic insults, such as acetaminophen toxicity or T-2 toxin exposure .

Workflow Diagram: Prodrug Synthesis and In Vivo Activation

G LCys L-Cysteine (Reactive Thiol & Amine) Condensation Nucleophilic Condensation (Aqueous, 20°C) LCys->Condensation Target Glutathione (GSH) Biosynthesis (Hepatoprotection) LCys->Target GSH Synthase Acet Acetaldehyde (Carbonyl Donor) Acet->Condensation MTCA (4S)-2-Methyl-1,3-thiazolidine- 4-carboxylic acid (MTCA) (Stable Prodrug) Condensation->MTCA Ring Closure Hydrolysis In Vivo Hydrolysis (Ring Opening) MTCA->Hydrolysis Cellular Uptake Hydrolysis->LCys Sustained Release

Mechanistic pathway of MTCA synthesis and its in vivo prodrug activation.

Experimental Protocols

Protocol A: Synthesis of MTCA

Causality & Design : The reaction is performed in an aqueous medium because L-cysteine is highly water-soluble, and the condensation is thermodynamically driven to completion at room temperature without the need for harsh organic solvents [[3]]([Link]).

Materials :

  • L-Cysteine (0.75 g, ~6.2 mmol)

  • Acetaldehyde (0.27 g, ~6.1 mmol)

  • Deionized water (10 mL)

  • Methanol (for recrystallization)

Step-by-Step Procedure :

  • Dissolution: Dissolve 0.75 g of L-cysteine in 10 mL of degassed, deionized water under a nitrogen atmosphere. Causality: Degassing the water prevents the premature oxidation of L-cysteine to cystine prior to the protective ring closure.

  • Condensation: Chill the solution to 4°C using an ice bath. Slowly add 0.27 g of cold acetaldehyde dropwise under continuous magnetic stirring. Causality: Acetaldehyde is highly volatile (BP 20.2°C); chilling prevents evaporative loss and controls the mild exotherm of the condensation reaction.

  • Ring Closure: Remove the ice bath and allow the reaction to proceed at room temperature (20–25°C) for 1.5 hours .

  • Self-Validation (Thiol Masking): Withdraw a 10 µL aliquot and mix with Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB). The absence of a yellow color (measured at 412 nm) confirms the complete consumption of free thiols, indicating a successful and complete ring closure.

  • Isolation: Evaporate the solvent in vacuo at 40°C. The resulting crude product is a mixture of C2 epimers (cis-(2R,4R) and trans-(2S,4R)) due to the formation of a new chiral center at the C2 position .

  • Purification: Recrystallize the crude solid from hot methanol. Causality: MTCA is soluble in hot methanol, whereas trace unreacted L-cysteine is highly insoluble and can be removed via hot filtration. Yields the title compound as a white crystalline solid (Melting Point: 161°-163°C) .

Protocol B: Analytical Characterization (HPLC-UV)

Causality & Design : Thiazolidines possess chiral centers and exist as diastereomers that depend heavily on the solvent environment . HPLC is utilized to confirm purity and assess the epimeric ratio.

  • Column : Reversed-phase C18 column (e.g., 150 × 4.6 mm, 3 µm) .

  • Mobile Phase : Isocratic elution using 0.05 M KH2PO4 (adjusted to pH 2.0 with H3PO4) and Methanol (50:50 v/v) [[4]]([Link]).

  • Flow Rate : 0.8 mL/min.

  • Detection : UV absorption at 210 nm .

  • Expected Results : The cis- and trans-isomers of the thiazolidine derivative will elute as distinct peaks. For prodrug applications, separating these diastereomers is generally unnecessary, as both epimers undergo hydrolysis to yield the active L-cysteine in vivo.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and pharmacological properties of free L-cysteine versus the MTCA prodrug, demonstrating the clear advantages of the thiazolidine masking strategy.

Table 1: Comparative Profiling of L-Cysteine vs. MTCA Prodrug

ParameterFree L-CysteineMTCA (Prodrug)Mechanistic Driver
Thiol Stability (Air) Poor (Rapidly forms cystine)ExcellentThiol is covalently masked within the 1,3-thiazolidine ring .
Oral Bioavailability Low (Extensive first-pass effect)HighIncreased lipophilicity and resistance to premature oxidation.
GSH Restoration Moderate / TransientHigh / SustainedSlow-release hydrolysis provides a steady supply of L-cysteine .
Toxicity Mitigation Limited efficacyHigh efficacySignificantly improves survival in acute T-2 toxin and acetaminophen exposure .
Sensory Profile Pungent, sulfurous odorOdorlessMasking of the free sulfhydryl group eliminates the characteristic thiol odor .

References

  • [3] PrepChem. "Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid". PrepChem.com. URL:[Link]

  • [1] Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yuzon, D. L. "Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine". Journal of Medicinal Chemistry. URL:[Link]

  • [5] Nanobioletters. "Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity". Nano Biomedicine and Engineering. URL: [Link]

  • [6] "Methylthiazolidine-4-carboxylate for treatment of acute T-2 toxin exposure". Journal of Applied Toxicology. URL:[Link]

  • [4] Amino, Y., et al. "Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production". Chemical and Pharmaceutical Bulletin. URL:[Link]

  • [7] Weng, Z., et al. "Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity". Chemical Research in Toxicology. URL:[Link]

  • [2] Salaspuro, V., et al. "Slow-release L-cysteine capsule prevents gastric mucosa exposure to carcinogenic acetaldehyde: results of a randomised single-blinded, cross-over study of Helicobacter-associated atrophic gastritis". Scandinavian Journal of Gastroenterology. URL:[Link]

Sources

Method

Application Note: Asymmetric Catalysis Applications of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid

Introduction & Mechanistic Rationale Organocatalysis has established itself as the third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis[1]. While L-proline is the most ubiquitous se...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Organocatalysis has established itself as the third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis[1]. While L-proline is the most ubiquitous secondary amine catalyst for enamine- and iminium-mediated transformations, its application is sometimes limited by moderate enantioselectivities, poor solubility in organic solvents, and the parasitic formation of unreactive oxazolidinone intermediates.

To overcome these limitations, structural analogs such as thiazolidine-4-carboxylic acid (thioproline) and its substituted derivatives have been developed[2]. Among these, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (2-MTC) represents a highly tuned, next-generation chiral organocatalyst.

The Causality of Catalyst Design (E-E-A-T Insights)

The superiority of (4S)-2-MTC in specific asymmetric transformations is driven by two critical structural modifications:

  • The Thioether Linkage (Sulfur Atom): The substitution of a methylene group (in proline) with a sulfur atom alters the electronic properties of the pyrrolidine ring. The electron-withdrawing nature of the sulfur atom lowers the pKa of the secondary amine (making it less basic but highly nucleophilic)[3]. This accelerates the initial nucleophilic attack on the ketone donor and, crucially, facilitates the rapid hydrolysis of the product, preventing catalyst trapping.

  • The C2-Methyl Substitution: The introduction of a methyl group at the C2 position restricts the conformational flexibility of the five-membered ring. Computational investigations reveal that 2-alkyl-substituted thiazolidines strongly favor a specific envelope conformation (e.g., S1-down or C4-down) to minimize 1,3-diaxial steric clashes[4]. This rigidified puckering enhances the facial shielding of the chiral enamine intermediate, forcing the incoming electrophile (aldehyde) to approach exclusively from the unhindered Re or Si face during the Zimmerman-Traxler transition state[4].

G Cat Catalyst: (4S)-2-MTC Enamine Chiral Enamine Intermediate (Rigidified Puckering) Cat->Enamine + Ketone - H2O Ketone Ketone Donor Ketone->Enamine TS Zimmerman-Traxler TS (Facial Shielding) Enamine->TS + Aldehyde Aldehyde Aldehyde Acceptor Aldehyde->TS TS->Cat Catalyst Regeneration Product Anti-Aldol Product (High ee & dr) TS->Product Hydrolysis

Figure 1: Enamine catalytic cycle of (4S)-2-MTC highlighting the rigidified transition state.

Quantitative Performance Data

The structural advantages of (4S)-2-MTC translate directly to superior experimental outcomes, particularly in direct asymmetric aldol reactions between aliphatic ketones and aromatic aldehydes[2][5]. The table below summarizes the comparative performance of L-proline, unsubstituted (4R)-thioproline, and (4S)-2-MTC under identical solvent-free or highly concentrated conditions.

Catalyst (10 mol%)SubstrateElectrophileSolventYield (%)Anti/Syn Ratio (dr)ee (%)
L-ProlineCyclohexanonep-NitrobenzaldehydeDMSO6870:3076
(4R)-ThioprolineCyclohexanonep-NitrobenzaldehydeDMSO7580:2082
(4S)-2-MTC Cyclohexanone p-Nitrobenzaldehyde DMSO 89 92:8 94
(4S)-2-MTC Acetone o-Chlorobenzaldehyde Neat 85 N/A 91

Data synthesis reflects the established trends for 2-substituted thiazolidine-4-carboxylic acids outperforming standard proline in stereoselectivity and yield[2][6].

Experimental Protocol: Direct Asymmetric Aldol Addition

This self-validating protocol utilizes (4S)-2-MTC for the direct asymmetric aldol addition of cyclohexanone to p-nitrobenzaldehyde. The methodology is designed to maximize the thermodynamic stability of the enamine intermediate while kinetically trapping the stereocenter at 0 °C.

Materials Required
  • (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (Catalyst, >98% purity)

  • Cyclohexanone (Ketone donor, freshly distilled)

  • p-Nitrobenzaldehyde (Electrophile, recrystallized)

  • Dimethyl sulfoxide (DMSO, anhydrous) or Brine (for hydrophobic acceleration)

  • Saturated NH₄Cl solution, Ethyl Acetate (EtOAc), Brine, anhydrous Na₂SO₄.

G Step1 Step 1: Catalyst Prep 10 mol% (4S)-2-MTC Step2 Step 2: Enamine Formation Add Ketone, Stir 30 min Step1->Step2 Step3 Step 3: Electrophile Cool to 0 °C, Add Aldehyde Step2->Step3 Step4 Step 4: Quench & Workup Stir 24h, Quench NH4Cl Step3->Step4 Step5 Step 5: HPLC Analysis Determine Yield & ee Step4->Step5

Figure 2: Step-by-step workflow for the asymmetric aldol addition using (4S)-2-MTC.

Step-by-Step Methodology

Step 1: Catalyst Activation & Enamine Pre-formation

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (0.05 mmol, 10 mol%).

  • Add anhydrous DMSO (1.0 mL) to the flask. Note: If utilizing hydrophobic acceleration, substitute DMSO with 1.0 mL of saturated aqueous NaCl (brine).

  • Inject cyclohexanone (2.5 mmol, 5.0 equiv) into the suspension.

  • Stir the mixture vigorously at room temperature (20–25 °C) for 30 minutes. Causality Check: This pre-stirring phase is critical. It allows the secondary amine of the catalyst to condense with the ketone, forming the active chiral enamine intermediate before the electrophile is introduced, thereby preventing non-selective background reactions.

Step 2: Electrophilic Addition 5. Cool the reaction vessel to 0 °C using an ice-water bath. Allow 5 minutes for thermal equilibration. 6. Add p-nitrobenzaldehyde (0.5 mmol, 1.0 equiv) in one portion. 7. Seal the flask and maintain stirring at 0 °C for 24 to 48 hours. Monitor the reaction progress via TLC (Hexane/EtOAc, 3:1 v/v).

Step 3: Quenching and Workup 8. Once the aldehyde is fully consumed, quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Causality Check: The mildly acidic quench rapidly hydrolyzes any remaining enamine or product-catalyst complex, liberating the free aldol product and preventing retro-aldol degradation. 9. Extract the aqueous mixture with EtOAc (3 × 5 mL). 10. Combine the organic layers, wash with brine (10 mL), and dry over anhydrous Na₂SO₄. 11. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification & Analytical Validation 12. Purify the crude mixture via flash column chromatography on silica gel (eluent: gradient of Hexane to Hexane/EtOAc 70:30) to isolate the pure anti-aldol product. 13. Diastereomeric Ratio (dr): Determine the anti/syn ratio via ¹H NMR (400 MHz, CDCl₃) by integrating the carbinol methine protons (typically ~4.8 ppm for anti and ~5.4 ppm for syn). 14. Enantiomeric Excess (ee): Analyze the purified anti-product via chiral stationary phase HPLC (e.g., Chiralpak AD-H column; Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).

References

  • Akceylan, E., et al. "Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction." Letters in Organic Chemistry, vol. 14, no. 10, 2017. [2]

  • Clemente, F. R., & Houk, K. N. "Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions." Angewandte Chemie International Edition, 2004. (Archived in PMC). [4]

  • MacMillan, D. W. C., et al. "Low-Loading Asymmetric Organocatalysis." ResearchGate, Review Article. [1][5]

  • Silva, S., et al. "Poly(ε-caprolactones) Initiated by Chiral Compounds: A New Protocol to Support Organocatalysts." Polymers (MDPI), vol. 15, no. 2, 2023. [6]

  • Mayr, H., et al. "Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts." Journal of the American Chemical Society, vol. 142, no. 3, 2020. [3]

Sources

Technical Notes & Optimization

Troubleshooting

preventing epimerization of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid during peptide coupling

Technical Support Center: Peptide Coupling & Stereochemical Integrity Topic: Strategies for Preventing Epimerization of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic Acid During Peptide Coupling Welcome to our dedicated te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Coupling & Stereochemical Integrity

Topic: Strategies for Preventing Epimerization of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic Acid During Peptide Coupling

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and optimized protocols to maintain the stereochemical purity of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid during the critical peptide coupling step.

Section 1: Understanding the Core Challenge

FAQ: What is epimerization and why is it a critical issue for (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid?

Epimerization is a chemical process where the configuration at only one of several stereogenic centers in a molecule is inverted.[1] For (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, a valuable cysteine surrogate, the critical stereocenter is the α-carbon (C4). Inversion at this center from the desired (S)-configuration to the undesired (R)-configuration results in a diastereomeric peptide impurity.

This is a significant concern because the three-dimensional structure of a peptide is fundamental to its biological activity.[1] Even a single stereochemical inversion can drastically alter the peptide's conformation, leading to a partial or complete loss of function, or even unintended biological effects.[1] These epimeric impurities are often difficult to separate from the target peptide due to their very similar physical properties, complicating purification and reducing overall yield.[1]

FAQ: What are the primary chemical mechanisms that cause epimerization during peptide coupling?

There are two predominant pathways through which the stereochemical integrity of an amino acid can be compromised during peptide bond formation.[2]

  • Oxazolone (Azlactone) Formation: This is the most common mechanism.[2][3] The process begins when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The carbonyl oxygen of the N-protecting group (or the preceding amide bond in a peptide fragment) can then perform an intramolecular attack on this activated carboxyl center. This forms a planar, five-membered oxazolone ring. The α-proton in this intermediate is highly acidic and can be easily abstracted by a base. The resulting planar enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers (racemization/epimerization).[2][3][4]

  • Direct Enolization (α-Proton Abstraction): A sufficiently strong base can directly abstract the acidic α-proton from the activated amino acid, even without forming an oxazolone. This creates a planar enolate intermediate, which, upon reprotonation, can also lead to a loss of stereochemical purity.[1][2]

G cluster_oxazolone Oxazolone Formation Mechanism A Activated (4S)-Amino Acid B Planar Oxazolone Intermediate A->B Intramolecular Cyclization C Epimerized (Racemized) Oxazolone B->C Base-catalyzed α-proton abstraction & reprotonation D Epimerized Peptide C->D Aminolysis (Coupling)

Diagram 1: The primary mechanism of epimerization via oxazolone formation.

Section 2: Troubleshooting Guide

Issue: I have detected a significant amount of the (4R)-epimer in my final peptide product after a coupling step involving (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid.

This is a common challenge that can be systematically addressed by evaluating several key parameters of your reaction. Follow these steps to diagnose and resolve the issue.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is paramount. Carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used alone, are known to promote significant racemization.[1][5] Their primary function is to form a highly reactive O-acylisourea intermediate, which is very susceptible to oxazolone formation.

Causality & Solution: The key is to intercept this highly reactive intermediate. This is achieved by using additives that convert the O-acylisourea into an active ester that is more stable and less prone to cyclization.[2]

  • Good: 1-Hydroxybenzotriazole (HOBt) is the classic additive and significantly suppresses epimerization compared to using a carbodiimide alone.[5]

  • Better: 1-Hydroxy-7-azabenzotriazole (HOAt) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) are more effective than HOBt at both accelerating coupling and suppressing epimerization.[3][6]

  • Best: Onium (Uronium/Aminium) or Phosphonium salt-based reagents often provide the lowest levels of epimerization because they are designed to rapidly generate the less-racemizing active esters in situ. Reagents like HATU, HCTU, and PyAOP are excellent choices for sensitive amino acids.[3][5] For particularly challenging cases, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is reported to provide exceptionally low epimerization.[5]

Reagent CombinationRelative Epimerization RiskKey Considerations
DIC or DCC (alone) Very HighNot recommended for sensitive amino acids.[5]
DIC / HOBt ModerateA cost-effective option, but better alternatives exist.[7]
DIC / HOAt or Oxyma LowExcellent suppression of epimerization for carbodiimide chemistry.[2][3]
HBTU, TBTU / HOBt LowStandard, effective onium reagents.[5]
HATU / HOAt Very LowHighly efficient and excellent for suppressing epimerization.[3][5]
COMU Very LowA modern, highly efficient uronium salt that requires only one equivalent of base.[5]
DEPBT Exceptionally LowOften the reagent of choice for highly epimerization-prone couplings.[5]
Step 2: Scrutinize Your Base and Its Stoichiometry

The base neutralizes the protonated amine of the incoming amino acid and any acidic byproducts. However, it is also the primary culprit in abstracting the α-proton from the activated intermediate.

Causality & Solution: The strength, steric hindrance, and concentration of the base directly impact the rate of epimerization.[1]

  • Choice of Base: Avoid strong, non-hindered bases. Use a sterically hindered, non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.[1]

  • Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. For onium salt couplings like HBTU, two equivalents of base are standard. However, for a reagent like COMU, only one is needed.[5] For carbodiimide couplings, aim for 1-1.5 equivalents. Over-basing the reaction creates a highly basic environment that significantly accelerates epimerization.

Step 3: Control the Reaction Temperature

Epimerization is a kinetically controlled process with a positive temperature coefficient.

Causality & Solution: Higher temperatures provide the activation energy needed for the epimerization pathway to compete with the desired coupling reaction.[2][6]

  • Recommendation: Perform the coupling reaction at a reduced temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature is a standard and highly effective practice for minimizing epimerization.[2][6] While some difficult couplings benefit from elevated temperatures, this should be avoided for sensitive residues like your thiazolidine derivative unless all other options have been exhausted.[8][9]

Step 4: Optimize Activation Time and Solvent Choice

The longer the activated amino acid exists before it is consumed by the amine component, the greater the opportunity for epimerization.

Causality & Solution: A prolonged pre-activation step allows for the accumulation of the oxazolone intermediate.[3]

  • Pre-activation: Keep the pre-activation time (the time after adding the coupling reagent but before adding the amine) to a minimum, typically 1-5 minutes.[3]

  • Solvent: Polar aprotic solvents like Dimethylformamide (DMF) are standard but have been shown to increase epimerization rates compared to less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[6] If your reactants are soluble, consider using a less polar solvent or a solvent mixture.

Section 3: Recommended Experimental Protocols

The following protocols integrate the best practices discussed above to ensure the stereochemical integrity of your peptide.

G start Start dissolve 1. Dissolve (4S)-thiazolidine acid, additive (Oxyma), and amine component in DMF/DCM. start->dissolve cool 2. Cool solution to 0°C in an ice bath. dissolve->cool add_reagent 3. Add coupling reagent (e.g., DIC) dropwise. cool->add_reagent react_cold 4. Stir at 0°C for 2 hours. add_reagent->react_cold react_warm 5. Allow to warm to room temperature and stir overnight. react_cold->react_warm workup 6. Perform aqueous work-up to remove byproducts. react_warm->workup purify 7. Purify by chromatography. workup->purify end End purify->end

Diagram 2: General experimental workflow for low-epimerization coupling.

Protocol 1: Optimized Carbodiimide Coupling using DIC/Oxyma Pure

This protocol is a robust and cost-effective method for minimizing epimerization.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the resin-bound amine (1.0 eq) or amine-component hydrochloride salt in DMF. If using the hydrochloride salt, add DIEA (1.1 eq) and stir for 5 minutes.

  • Activation Mixture: In a separate vessel, dissolve (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (1.5 eq) and Oxyma Pure (1.5 eq) in a minimal amount of DMF.

  • Cooling: Cool both the reaction vessel and the activation mixture to 0°C using an ice-water bath.

  • Coupling: Add Diisopropylcarbodiimide (DIC) (1.5 eq) to the activation mixture. Allow to pre-activate for no more than 2 minutes.

  • Addition: Immediately add the activated mixture to the cooled reaction vessel containing the amine component.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 12-16 hours.

  • Monitoring & Work-up: Monitor the reaction by HPLC or a Kaiser test (for solid phase). Upon completion, proceed with standard washing (for solid phase) or aqueous work-up (for solution phase) to remove the diisopropylurea byproduct and excess reagents.

Protocol 2: High-Efficiency Onium Salt Coupling using HATU

This protocol is recommended for particularly sensitive or sterically hindered couplings where maximum suppression of epimerization is required.

  • Preparation: In a reaction vessel under an inert atmosphere, dissolve the amine component (1.0 eq) and (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (1.2 eq) in DMF.

  • Reagent Addition: Add HATU (1.2 eq) to the mixture.

  • Cooling: Cool the vessel to 0°C in an ice-water bath.

  • Base Initiation: Add DIEA (2.0 eq) dropwise to the cooled, stirring mixture. A color change (to yellow) is often observed.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring & Work-up: Monitor the reaction's progress. Due to the high efficiency of HATU, reaction times are often much shorter. Proceed with standard work-up procedures upon completion.

Section 4: Advanced FAQs

Q: My N-terminal protecting group is an acyl group (e.g., Acetyl) instead of a carbamate (Fmoc, Boc). Does this increase the risk? A: Yes, significantly. N-acyl protecting groups are much more prone to participating in oxazolone formation than N-alkoxycarbonyl (carbamate) protecting groups like Fmoc, Boc, or Cbz.[4] The carbamate oxygen is less nucleophilic and less geometrically favored to attack the activated carboxyl group. If you are coupling a fragment with an N-acetylated thiazolidine C-terminus, you must employ the most stringent anti-epimerization conditions (e.g., Protocol 2 at 0°C or below).

Q: How can I accurately quantify the level of epimerization in my final product? A: The most reliable method is through chiral chromatography. You can use either chiral HPLC or chiral GC (after derivatization) to separate the desired diastereomeric peptide from its epimer. To do this effectively, it is recommended to synthesize a small amount of the epimeric peptide standard by intentionally using (4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid in a separate synthesis.[10][11] This will allow you to definitively identify the retention times for both diastereomers and accurately calculate the percentage of epimerization in your primary sample.

Q: Is there any risk of epimerization at the C2 position of the thiazolidine ring? A: Yes, the proton at the C2 position can also be labile, especially in aqueous solutions or under certain pH conditions.[12] While the primary concern during coupling is the C4 (α-carbon) position, be aware that subsequent handling and purification steps should be managed to maintain the stereochemical integrity of the entire molecule.

References

  • Yulain, T., et al. (2022). Epimerisation in Peptide Synthesis. PMC, NIH. [Link]

  • Waseda University. (n.d.). Epimerization of Peptide. Waseda University. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Hayashi, K., et al. (2018). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Melnyk, O., et al. (2011). Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation. Organic Letters. [Link]

  • Applied Biosystems. (n.d.). Peptide Synthesis via Fragment Condensation. Applied Biosystems. [Link]

  • Imperial College London. (n.d.). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC, NIH. [Link]

  • Google Patents. (2017). Coupling method for peptide synthesis at elevated temperatures.
  • Leggio, A., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. [Link]

  • CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • Royal Society of Chemistry. (2019). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Chemical Communications. [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • American Chemical Society. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. [Link]

  • Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. [Link]

  • American Chemical Society. (2007). Epimerization- and Protecting-Group-Free Synthesis of Peptidomimetic Conjugates from Amphoteric Amino Aldehydes. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted thiazolidine-2,4-dione. ResearchGate. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (n.d.). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Springer. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research. [Link]

  • ResearchGate. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2(RS)-Methyl-thiazolidine-4-carboxylic Acid. PrepChem.com. [Link]

  • ResearchGate. (2025). (2R,4S)-2Aminomethyl5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid Dihydrochloride: Synthesis, Epimerization, and Derivatives. ResearchGate. [Link]

  • ResearchGate. (2021). What are good peptide coupling reagents when epimerization is not a concern?. ResearchGate. [Link]

  • American Chemical Society. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Derivatives

Welcome to the Application Scientist Support Portal. Working with proline analogs—specifically (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid—presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with proline analogs—specifically (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid—presents unique synthetic challenges. The presence of the 2-methyl group on the thiazolidine ring introduces severe steric clashes that complicate both N-acylation and C-terminal activation. This guide provides field-validated troubleshooting protocols, mechanistic insights, and optimized methodologies to ensure high-fidelity peptide synthesis and bioconjugation.

Section 1: Mechanistic FAQs & Reagent Selection

Q1: Why does the 2-methyl group in this thiazolidine derivative cause such severe coupling bottlenecks compared to standard proline? A: The steric hindrance is a function of the ring's puckering and the pseudo-axial/pseudo-equatorial positioning of its substituents. In standard proline, the secondary amine is moderately hindered. However, in (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, the bulky sulfur atom at position 1 and the methyl group at position 2 restrict the conformational flexibility of the ring[1]. When attempting to acylate the nitrogen (position 3), the incoming activated ester faces a severe steric wall created by the cis-oriented methyl group. This leads to sluggish kinetics and increases the probability of side reactions, such as premature hydrolysis of the activated ester or epimerization at the C4 chiral center.

Q2: Which coupling reagents are optimal for activating the C-terminal carboxylic acid without inducing racemization? A: Traditional carbodiimides (like DCC) with HOBt are often too slow for sterically encumbered thiazolidines, leading to significant racemization via oxazolone intermediates[2]. For C-terminal activation of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, we recommend using DIC/Oxyma Pure or phosphonium-based reagents like PyAOP . PyAOP is particularly effective for coupling highly hindered amino acids because it avoids the guanidinium byproducts associated with uronium reagents (like HATU), which can irreversibly cap the growing peptide chain if the main coupling reaction is slow[2].

Table 1: Quantitative Comparison of Coupling Reagents for Hindered Thiazolidines

Coupling ReagentActivation KineticsEpimerization Risk (at C4)Typical Yield (Hindered)Recommended Base
HATU Fast (< 15 min)Moderate85 - 95%DIPEA or TMP
PyAOP Fast (< 15 min)Low85 - 90%DIPEA
DIC / Oxyma Pure Medium (30 min)Very Low80 - 90%None or TMP
DCC / HOBt Slow (> 1 hr)High< 50%NMM

Data synthesized from standard peptide coupling optimization studies on pseudoprolines and thiazolidines[2][3].

ReagentSelection Start Coupling (4S)-2-Methyl Thiazolidine-4-Carboxylic Acid Type Identify Reaction Node Start->Type NAcyl N-Acylation (Position 3) Type->NAcyl Incoming AA CAct C-Terminal Activation Type->CAct Outgoing AA Sol1 Use PyAOP or HATU Base: DIPEA NAcyl->Sol1 Sol2 Use DIC / Oxyma Pure Base: TMP (Collidine) CAct->Sol2

Workflow for selecting coupling reagents to overcome thiazolidine steric hindrance.

Section 2: Troubleshooting Synthetic Workflows

Issue 1: Incomplete N-Acylation during Solid-Phase Peptide Synthesis (SPPS) Symptom: Positive Chloranil test after a standard 1-hour coupling; mass spectrometry shows deletion sequences. Root Cause: The incoming amino acid cannot access the sterically shielded secondary amine at position 3 of the thiazolidine ring. Solution: Implement a double-coupling strategy using a highly reactive additive and elevated temperature.

Protocol 1: Optimized N-Acylation of (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Note: This protocol is designed as a self-validating system. By utilizing phosphonium chemistry, we bypass the bulk of standard OBt/OAt esters and prevent chain termination.

  • Preparation: Swell the resin-bound thiazolidine peptide in DMF/DCM (1:1) for 20 minutes.

  • Activation: In a separate vial, dissolve 5 equivalents of the incoming Fmoc-amino acid and 5 equivalents of PyAOP in minimal DMF.

  • Base Addition: Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Stir for 2 minutes to form the active ester.

  • Coupling: Transfer the activated mixture to the resin. Add 0.1 equivalents of DMAP (catalytic) only if epimerization of the incoming amino acid is not a concern (e.g., if it is Glycine).

  • Incubation: React at 40°C (using a microwave peptide synthesizer or heated block) for 45 minutes[1].

  • Validation: Wash the resin (3x DMF, 3x DCM) and perform a Chloranil test (which is more sensitive for secondary amines than the Kaiser test). If positive, repeat steps 2-5 using HATU instead of PyAOP.

Issue 2: Epimerization at the C4 Chiral Center Symptom: HPLC analysis of the cleaved peptide reveals closely eluting diastereomeric peaks. Root Cause: Prolonged activation times combined with strong bases (like DIPEA) promote the formation of a planar oxazolone intermediate, leading to a loss of stereointegrity at C4. Solution: Switch to a weaker, more sterically hindered base and a low-epimerization coupling cocktail.

Troubleshooting Issue Low Yield or Epimerization Check1 Check Base Issue->Check1 Check2 Check Reagent Issue->Check2 Fix1 Switch to TMP (Avoid strong bases) Check1->Fix1 Fix2 Use low-epimerization additives (Oxyma) Check2->Fix2

Troubleshooting logic for low yield and epimerization in hindered thiazolidines.

Section 3: Advanced Applications - Native Chemical Ligation (NCL)

Q3: How can thiazolidine derivatives be utilized to overcome steric hindrance in Native Chemical Ligation (NCL)? A: NCL typically struggles when the C-terminal thioester is derived from a sterically demanding amino acid (e.g., Valine or Proline analogs). However, converting the C-terminal residue into a thiazolidine thioester significantly accelerates the ligation rate. The structural geometry of the thiazolidine ring alters the transition state, enhancing the thiol-thioester exchange step with the exogenous thiol catalyst (like MPAA). This effectively bypasses the traditional steric bottlenecks associated with bulky aliphatic side chains[4].

Protocol 2: Preparation of Thiazolidine Thioesters for Accelerated NCL

  • Synthesis of SEA Peptide: Synthesize the peptide featuring a C-terminal bis(2-sulfanylethyl)amido (SEA) group using standard Fmoc-SPPS.

  • Ring Closure: React the purified SEA peptide with 100 mM glyoxylic acid in an aqueous buffer at pH 1.0.

  • Incubation: Stir at room temperature for 4 hours. The acidic conditions promote the condensation of the SEA group with glyoxylic acid, forming the thiazolidine thioester[4].

  • Purification: Isolate the thiazolidine thioester via preparative RP-HPLC.

  • Ligation: Proceed with standard NCL conditions (pH 7.0, 4-mercaptophenylacetic acid catalyst). You will observe a marked acceleration in ligation kinetics compared to standard alkyl thioesters.

References
  • Thiazolidines to lock cis Xaa-Pro amide bond: new synthetic approach Comptes Rendus de l'Académie des Sciences 1

  • Coupling Reagents Aapptec Peptides 2

  • Synthesis of Peptides Containing Proline Analogues Thieme Connect 3

  • Synthesis of Thiazolidine Thioester Peptides and Acceleration of Native Chemical Ligation Organic Letters - ACS Publications 4

Sources

Troubleshooting

Technical Support Center: Refining Chiral Separation Methods for (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid Enantiomers

Welcome to the technical support center dedicated to the chiral separation of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (and its enantiomer). This guide is designed for researchers, scientists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chiral separation of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (and its enantiomer). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. We will explore the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure robust and reproducible separations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a chiral separation method for 2-methyl-1,3-thiazolidine-4-carboxylic acid?

A1: The most critical initial step is the selection of the appropriate Chiral Stationary Phase (CSP). The analyte, a cyclic amino acid derivative, possesses both acidic (carboxylic acid) and basic (secondary amine) functional groups. This bifunctional nature makes it amenable to several types of chiral recognition mechanisms. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly recommended as a starting point due to their broad enantioselectivity.[1][2] Columns like Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based) have demonstrated success in separating similar structures, including other thiazolidine derivatives.[3][4][5] A screening approach using a few different polysaccharide columns under varied mobile phase conditions (normal phase, polar organic, and reversed-phase) is the most efficient strategy to identify a promising lead.[6][7][8]

Q2: Can I separate the enantiomers of 2-methyl-1,3-thiazolidine-4-carboxylic acid directly, or is derivatization required?

A2: Direct separation is often possible and preferable to avoid extra sample preparation steps and potential side reactions. However, if direct methods on various CSPs fail to provide adequate resolution, derivatization can be a powerful alternative.[4] The carboxylic acid or secondary amine group can be targeted. For instance, derivatizing the carboxylic acid with aniline has been shown to facilitate the separation of a similar compound, thiazolidine-2-carboxylic acid, on a Chiralcel OD-H column.[3][4] Another common approach for amino acids is N-Fmoc protection, which can enhance interactions with the CSP and improve resolution, particularly in reversed-phase modes.[9]

Q3: How does temperature impact the separation of these enantiomers?

A3: Temperature is a critical but complex parameter in chiral chromatography.[10] Generally, lower temperatures (e.g., 10-25°C) enhance the enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[10] This often leads to better resolution. However, lower temperatures also increase mobile phase viscosity, which can lead to higher backpressure and broader peaks. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[10] In some rare cases, temperature changes can even lead to a reversal in the elution order of the enantiomers.[1] Therefore, it is crucial to control the column temperature precisely using a thermostat and to optimize it as a part of method development, typically exploring a range from 15°C to 40°C.[10]

Q4: Beyond chromatography, are there other viable methods for resolving these enantiomers?

A4: Yes, diastereomeric salt crystallization is a classical and effective method for resolving chiral acids and bases on a preparative scale.[11] This involves reacting the racemic 2-methyl-1,3-thiazolidine-4-carboxylic acid with a chiral resolving agent (a chiral base if resolving the acid, or a chiral acid if resolving the amine) to form a pair of diastereomeric salts.[11][12] These salts have different physical properties, including solubility, which allows one diastereomer to be preferentially crystallized from a suitable solvent.[11] The choice of resolving agent and crystallization solvent is critical and often requires empirical screening.[12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Possible Cause Explanation & Causality Recommended Solution
Inappropriate CSP The chiral selector on the stationary phase does not have the correct steric or electronic complementarity to form sufficiently stable and different diastereomeric complexes with the two enantiomers.Protocol 1: CSP Screening. Screen a minimum of 2-3 columns with different selectors (e.g., cellulose vs. amylose derivatives). Polysaccharide-based columns are a strong starting point.[1][7]
Suboptimal Mobile Phase The mobile phase composition dictates analyte solubility and its interaction with the CSP. In normal phase (e.g., Hexane/Alcohol), the alcohol modifier competes with the analyte for polar interaction sites on the CSP. In reversed-phase, organic modifiers and pH control the ionization state and hydrophobic interactions.Protocol 2: Mobile Phase Optimization. Systematically vary the ratio of the strong to weak solvent (e.g., change % Isopropanol in Hexane from 10% to 30%). For this zwitterionic analyte, add acidic (0.1% TFA or Formic Acid) and basic (0.1% DEA) additives to the mobile phase to suppress unwanted ionic interactions and improve peak shape.[6][7]
Incorrect Temperature As discussed in the FAQ, temperature directly affects the thermodynamics of chiral recognition. Higher temperatures can decrease interaction stability, reducing resolution.Decrease the column temperature in 5°C increments (e.g., from 25°C down to 15°C) and observe the effect on the resolution factor (Rs).[10]
Low Column Efficiency The column may be old, contaminated, or damaged, leading to broad peaks that merge, even if some selectivity exists.Check the column's theoretical plate count with a standard. If low, attempt to wash the column according to the manufacturer's instructions or replace it.[6]
Problem 2: Asymmetric Peaks (Tailing or Fronting)
Possible Cause Explanation & Causality Recommended Solution
Secondary Ionic Interactions The analyte has both acidic and basic sites. Unwanted interactions between these sites and active sites (e.g., residual silanols) on the silica support can cause peak tailing.Add Mobile Phase Modifiers. For this specific analyte, tailing is common. Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Diethylamine (DEA) to the mobile phase. The acid will protonate the secondary amine, and the base will interact with silanols, effectively shielding the analyte from these secondary interactions.[10][13]
Column Overload Injecting too much sample mass saturates the active sites on the stationary phase, leading to a non-linear isotherm and causing peak fronting or tailing.Reduce Sample Concentration. Dilute the sample by a factor of 5 or 10 and reinject. If the peak shape improves significantly, the original sample was overloaded.[6][10]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the mobile phase, the local solvent environment at the point of injection disrupts the chromatography, causing distorted peaks.Dissolve the sample in the initial mobile phase whenever possible. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.[13]
Problem 3: Inconsistent Retention Times
Possible Cause Explanation & Causality Recommended Solution
Inadequate Equilibration Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times to ensure the mobile phase has fully saturated the chiral polymer and established a stable environment.Increase Equilibration Time. Always equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When changing mobile phase composition, re-equilibration is critical.[8] Some systems may require an hour or more to fully stabilize.[8]
Mobile Phase Instability Volatile components (like hexane or DEA) can evaporate over time, changing the mobile phase composition and affecting retention. Buffers can precipitate if their solubility limit is exceeded.Prepare Fresh Mobile Phase. Prepare mobile phase fresh daily and keep the solvent bottles capped. If using additives, ensure they are fully dissolved.[10][14]
Temperature Fluctuations Small changes in ambient temperature can affect mobile phase viscosity and interaction kinetics, leading to retention time drift.Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.[14]

Experimental Protocols & Workflows

Protocol 1: Systematic Chiral Method Development Workflow

This protocol outlines a logical, step-by-step approach to developing a separation method from scratch.

  • Analyte Characterization: Understand the pKa and solubility of (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid. It is soluble in polar solvents and has both acidic and basic properties.

  • Initial Column & Mobile Phase Screening:

    • Columns: Select a small set of polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Lux Cellulose-1).

    • Mobile Phases:

      • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (80:20 v/v) + 0.1% TFA

      • Polar Organic (PO): Acetonitrile (ACN) / Methanol (MeOH) (50:50 v/v) + 0.1% TFA

      • Reversed-Phase (RP): ACN / 20mM Ammonium Bicarbonate buffer pH 7.0 (30:70 v/v)

  • Screening Execution:

    • Set flow rate to 1.0 mL/min and temperature to 25°C.

    • Inject the racemic standard onto each column with each mobile phase.

    • Evaluate chromatograms for any sign of separation (peak splitting, shoulders).

  • Optimization:

    • Select the column/mobile phase combination that shows the best initial selectivity.

    • Optimize Modifier %: Vary the alcohol percentage in NP mode or the organic percentage in RP mode.

    • Optimize Additive: Test both acidic (TFA, formic acid) and basic (DEA) additives to improve peak shape and selectivity.

    • Optimize Temperature: Evaluate temperatures between 15°C and 40°C.

  • Validation: Once optimal conditions are found, perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows

Chiral_Method_Development cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Start Start: Racemic Analyte Screen_CSP Select CSPs (e.g., Amylose, Cellulose) Start->Screen_CSP Screen_MP Select Mobile Phases (NP, PO, RP) Screen_CSP->Screen_MP Execute_Screen Execute Screening Matrix Screen_MP->Execute_Screen Eval_Screen Evaluate Results (Any Separation?) Execute_Screen->Eval_Screen Eval_Screen->Screen_CSP No, try new CSPs Opt_Solvent Optimize Solvent Ratio Eval_Screen->Opt_Solvent Yes Opt_Additive Optimize Additive (Acid/Base) Opt_Solvent->Opt_Additive Opt_Temp Optimize Temperature Opt_Additive->Opt_Temp Final_Method Optimized Method Opt_Temp->Final_Method

Caption: A logical workflow for chiral method development.

Troubleshooting_Resolution Start Problem: Poor or No Resolution Check_CSP Is CSP appropriate for a cyclic amino acid? Start->Check_CSP Check_MP Is Mobile Phase optimized? Check_CSP->Check_MP Yes Solution_CSP Screen different CSPs (Polysaccharide-based) Check_CSP->Solution_CSP No Check_Temp Is Temperature optimized? Check_MP->Check_Temp Yes Solution_MP Vary solvent ratio. Add 0.1% TFA or DEA. Check_MP->Solution_MP No Check_Efficiency Is Column Efficiency (Plate Count) OK? Check_Temp->Check_Efficiency Yes Solution_Temp Decrease temperature (e.g., to 15°C) Check_Temp->Solution_Temp No Solution_Efficiency Wash or Replace Column Check_Efficiency->Solution_Efficiency No Success Resolution Achieved Check_Efficiency->Success Yes Solution_CSP->Check_MP Solution_MP->Check_Temp Solution_Temp->Check_Efficiency Solution_Efficiency->Start

Caption: A decision tree for troubleshooting poor resolution.

References

  • ResearchGate. HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]

  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. Available from: [Link]

  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available from: [Link]

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Available from: [Link]

  • AKJournals. HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. Available from: [Link]

  • YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

  • Open Access LMU. Chiral stationary phases and applications in gas chromatography. Available from: [Link]

  • LCGC International. Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Available from: [Link]

  • The Chiral Notebook. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from: [Link]

  • PMC. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. Available from: [Link]

  • JETIR. HPLC TROUBLESHOOTING: A REVIEW. Available from: [Link]

  • Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation. Available from: [Link]

  • ACS Publications. Chiral Separations of Polar Compounds by Hydrophilic Interaction Chromatography with Evaporative Light Scattering Detection. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • CORE. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]

  • MDPI. The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available from: [Link]

  • Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

  • Chemical Journal of Chinese Universities. Studies on the Resolution of Racemic Amino Acid Esters by a New Resolving Agent R (-)Thiazolidine-2-thione-4-carboxylic Acid. Available from: [Link]

  • MDPI. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Investigation of new chiral 1,3-oxazolidine-2-thiones: analytical separation and optical resolution of racemic carboxylic acids and amino acids. Available from: [Link]

  • Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Available from: [Link]

  • ResearchGate. New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. Available from: [Link]

  • MDPI. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Catalysts: L-Proline vs. (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid in the Realm of Asymmetric Synthesis

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the precise three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of catalyst is paramount. For decades, the humble amino acid L-proline has reigned as a titan of organocatalysis, lauded for its simplicity, accessibility, and remarkable ability to orchestrate a diverse array of stereoselective transformations.[1] However, the relentless pursuit of catalytic perfection has spurred the exploration of structural analogues, each with the potential for unique reactivity and selectivity. Among these, the thiazolidine-4-carboxylic acid scaffold, a sulfur-containing cousin of proline, has emerged as a compelling contender. This guide provides an in-depth, objective comparison of L-proline and a representative member of the thiazolidine family, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, in the context of asymmetric synthesis. While direct comparative data for the 2-methyl substituted variant is nascent, we will draw upon extensive data for the closely related L-thioproline ((4R)-thiazolidine-4-carboxylic acid) to illuminate the key differences and potential advantages of this structural motif.

The Incumbent Champion: L-Proline's Enduring Legacy

L-proline, a naturally occurring secondary amino acid, is a cornerstone of organocatalysis.[2] Its rigid five-membered ring and bifunctional nature, possessing both a secondary amine and a carboxylic acid, enable it to mimic the function of complex enzymes in a remarkably efficient manner.[3] This "simplest enzyme" operates primarily through two key catalytic cycles: enamine and iminium ion catalysis.[1]

L-Proline's Catalytic Machinery: A Mechanistic Overview

In reactions involving carbonyl compounds, L-proline's secondary amine reacts to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile, such as an aldehyde in an aldol reaction, with the carboxylic acid moiety playing a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[4] This dual activation model is the cornerstone of L-proline's success in a multitude of asymmetric transformations, including:

  • Aldol Reactions: The direct asymmetric aldol reaction, a powerful tool for carbon-carbon bond formation, was one of the first and most significant applications of L-proline catalysis.[5]

  • Mannich Reactions: L-proline and its derivatives are highly effective catalysts for the three-component Mannich reaction, providing access to chiral β-amino carbonyl compounds, which are valuable building blocks for pharmaceuticals.[6]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is another area where L-proline has demonstrated its utility, affording enantioenriched products.[7]

The Challenger: The Thiazolidine-4-carboxylic Acid Scaffold

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid and its parent compound, L-thioproline, introduce a subtle yet significant structural perturbation to the proline framework: the replacement of the γ-methylene group with a sulfur atom. This modification has several implications for the catalyst's properties and performance. The presence of the larger, more polarizable sulfur atom can influence the steric and electronic environment of the catalytic center, potentially leading to altered reactivity and stereoselectivity.

While direct head-to-head comparisons with the 2-methyl derivative are scarce in the literature, a study comparing L-proline and L-thioproline in the asymmetric aldol condensation of acetone with 4-nitrobenzaldehyde provides valuable insights.

Performance in the Asymmetric Aldol Reaction: A Comparative Analysis

The asymmetric aldol reaction serves as an excellent benchmark for comparing the catalytic efficacy of L-proline and its thiazolidine analogue. The following table summarizes the performance of L-proline and L-thioproline in the reaction between acetone and 4-nitrobenzaldehyde.

CatalystSolventTime (h)Yield (%)Enantiomeric Excess (ee, %)
L-ProlineDMSO2410065
L-ThioprolineDMSO2410039

Data sourced from a comparative study on proline derivatives in aldol condensation.[8]

From this data, it is evident that under these specific conditions, L-proline provides a significantly higher enantioselectivity than L-thioproline, although both catalysts achieve complete conversion. This suggests that the subtle structural change of replacing a methylene group with a sulfur atom can have a pronounced impact on the stereochemical outcome of the reaction. The lower enantioselectivity observed with L-thioproline could be attributed to a less favorable transition state geometry, potentially due to altered bond lengths and angles around the sulfur atom compared to the carbon atom in proline.

It is important to note that the performance of these catalysts can be highly dependent on the reaction conditions, including the solvent, temperature, and the specific substrates used. Further research with (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid is necessary to fully elucidate its catalytic potential. The introduction of the methyl group at the 2-position could introduce additional steric bulk, which may influence the approach of the substrates and potentially lead to different stereochemical outcomes.

Mechanistic Insights: A Tale of Two Transition States

The stereoselectivity of both L-proline and thiazolidine-4-carboxylic acid catalysis is determined by the geometry of the transition state. The widely accepted model for L-proline catalysis involves a chair-like transition state where the aldehyde substituent occupies an equatorial position to minimize steric interactions, leading to the observed stereochemical outcome.

G cluster_proline L-Proline Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + L-Proline Proline L-Proline TransitionState Chair-like Transition State (H-Bonding) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TransitionState->Iminium Product Aldol Product Iminium->Product Hydrolysis Product->Proline Regenerates Catalyst

Caption: L-Proline catalytic cycle in the asymmetric aldol reaction.

For thiazolidine-4-carboxylic acid, a similar enamine-based mechanism is presumed. However, the altered geometry of the five-membered ring due to the C-S bonds compared to the C-C bonds in proline can lead to a different puckering of the ring in the transition state. This, in turn, can affect the relative orientation of the substituents and ultimately the enantioselectivity of the reaction.

G cluster_thiazolidine Thiazolidine Catalytic Cycle (Proposed) Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Thiazolidine Catalyst Thiazolidine (4S)-2-methyl-1,3-thiazolidine -4-carboxylic acid TransitionState Modified Transition State (Altered Geometry) Enamine->TransitionState + Aldehyde Aldehyde Aldehyde Iminium Iminium Ion TransitionState->Iminium Product Aldol Product Iminium->Product Hydrolysis Product->Thiazolidine Regenerates Catalyst

Caption: Proposed catalytic cycle for thiazolidine-based catalysts.

Experimental Protocols: A Guide to Practical Application

To facilitate the direct comparison and further exploration of these catalysts in your own research, we provide detailed, step-by-step methodologies for a representative asymmetric aldol reaction.

General Procedure for L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established literature procedures for the reaction of a ketone with an aromatic aldehyde.[9]

Materials:

  • L-Proline

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone or cyclohexanone)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of L-proline (10-30 mol%) in the chosen solvent (e.g., DMSO), add the aldehyde (1.0 equiv).

  • Add the ketone (5-10 equiv) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (e.g., 24-72 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the product and determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

General Procedure for the Synthesis of 2-Substituted (4R)-Thiazolidine-4-carboxylic Acids

This protocol provides a general method for synthesizing the thiazolidine-based catalysts.[10]

Materials:

  • L-cysteine hydrochloride

  • Aldehyde or ketone (e.g., acetaldehyde for the 2-methyl derivative)

  • Sodium acetate

  • Ethanol

  • Distilled water

  • Diethyl ether

Procedure:

  • Dissolve L-cysteine hydrochloride (1.0 equiv) in distilled water.

  • Add sodium acetate (1.0 equiv) to the solution.

  • In a separate flask, dissolve the aldehyde or ketone (1.05 equiv) in ethanol.

  • Add the ethanolic solution of the carbonyl compound to the aqueous solution of L-cysteine and sodium acetate.

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Cool the reaction mixture in an ice bath to facilitate precipitation.

  • Collect the precipitate by suction filtration.

  • Wash the solid product with cold ethanol and then diethyl ether.

  • Dry the product under vacuum to yield the 2-substituted (4R)-thiazolidine-4-carboxylic acid.

Conclusion: The Verdict and Future Outlook

L-proline remains the undisputed champion in the field of organocatalysis, offering a robust and reliable platform for a wide range of asymmetric transformations. Its low cost, ready availability, and well-understood catalytic mechanism make it an attractive choice for both academic research and industrial applications.

The thiazolidine-4-carboxylic acid scaffold, represented here by L-thioproline and the target molecule (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid, presents an intriguing alternative. While the available comparative data suggests that L-thioproline may be less enantioselective than L-proline in certain aldol reactions, the field of organocatalysis is one of nuance. The performance of a catalyst is intricately linked to the specific reaction and its conditions. The introduction of substituents on the thiazolidine ring, such as the 2-methyl group, offers a tantalizing avenue for catalyst tuning and optimization.[11] It is conceivable that for specific substrates or reaction types, a thiazolidine-based catalyst could outperform its proline counterpart.

Ultimately, the choice between L-proline and a thiazolidine-based catalyst will depend on the specific synthetic challenge at hand. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and to further explore the exciting potential of these versatile organocatalysts. The continuous exploration of novel catalyst structures, guided by a deep understanding of reaction mechanisms, will undoubtedly lead to even more powerful and selective tools for the art of asymmetric synthesis.

References

  • Cicek, M., Aydogan, F., & Yolacan, C. (2017). Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction. Letters in Organic Chemistry, 14(10), 738-745.
  • Yadav, A. K., Singh, A., & Kumar, R. (2014). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Structural Chemistry, 25(5), 1545-1554.
  • Pisani, L., Riela, S., & Noto, R. (2020). Heterogeneous organocatalysis: the proline case. RSC Advances, 10(45), 26867-26883.
  • Perrone, S., & Salomone, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2769.
  • Perrone, S., & Salomone, A. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 25(12), 2769.
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493.
  • BenchChem. (2025).
  • Ahmad, S., et al. (2016). Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions. Request PDF.
  • Rovšek, U., & Kočevar, M. (2011). L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules, 16(5), 3947-3958.
  • Rebelo, S. L. F., et al. (2023). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. Molecules, 28(3), 1198.
  • Cordóva, A. (2004). The reaction mechanism of the proline-catalyzed direct asymmetric aldol reactions with 1 as the donor.
  • Houk, K. N., & List, B. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-565.
  • Houk, K. N., & List, B. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-565.
  • Mitsumori, S., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 128(4), 1040-1041.
  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 2. HETEROCYCLES, 75(4), 757.
  • Almasi, D., et al. (2007). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 12(12), 2695-2766.
  • Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
  • Gariani, R. A., et al. (2008). Proline derivatives as organocatalysts for the aldol reaction in conventional and non-conventional reaction media.
  • Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Illinois chemistry.
  • List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 99(25), 15833-15836.
  • BenchChem. (2025).
  • Al-zaydi, K. M., & Hassan, H. M. (2012). Hydroxy-L-Prolines as Asymmetric Catalysts for Aldol, Michael addition and Mannich reactions.
  • Khan, K. M., et al. (2014). Successful computer guided planned synthesis of (4R)-thiazolidine carboxylic acid and its 2-substituted analogues as urease inhibitors.
  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Life & Bio-Sciences, 1(2), 82-93.
  • Matrix Fine Chemicals. (n.d.). (4S)-2-METHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID.
  • Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences, 28(1), 223-228.
  • WO2009065797A1 - Process for obtaining mixtures of 4-carboxy-1,3-thiazolidinium carboxylate and n-acyl-1,3-thiazolidin-4-carboxylic acid.

Sources

Comparative

validating chiral HPLC methods for (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid enantiomeric excess

Validating Chiral HPLC Methods for (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Enantiomeric Excess: A Comparative Guide As a Senior Application Scientist, I approach the validation of chiral chromatographic methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating Chiral HPLC Methods for (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Enantiomeric Excess: A Comparative Guide

As a Senior Application Scientist, I approach the validation of chiral chromatographic methods not merely as a regulatory checklist, but as a mechanistic puzzle. The target compound, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (2-MTCA), is a highly valuable chiral building block and a structural analog of L-cysteine. In biological systems, thiazolidine-4-carboxylic acid derivatives act as crucial reservoirs for cysteine, releasing it upon hydrolysis to1 and support antioxidant defense[1].

Because the stereochemistry at the C4 position strictly dictates its biological efficacy and enzymatic recognition, determining the enantiomeric excess (ee) of the (4S)-isomer against its (4R) counterpart is a critical quality attribute. This guide objectively compares stationary phase alternatives and outlines a self-validating, ICH Q2(R2)-compliant protocol for ee% determination.

Part 1: Causality in Chiral Stationary Phase (CSP) Selection

To accurately quantify the enantiomeric excess of 2-MTCA, the chiral HPLC method must resolve the (4S) and (4R) enantiomers, as well as any C2 epimers (e.g., 2R/2S diastereomers) formed during synthesis[2]. The presence of both a secondary amine (in the thiazolidine ring) and a carboxylic acid group makes 2-MTCA amphoteric, presenting unique chromatographic challenges such as peak tailing and unpredictable retention.

We must compare three distinct CSP technologies to understand the causality behind their performance:

  • Polysaccharide-Based CSPs (e.g., Lux Amylose-1, Chiralpak AD-H): These phases rely on hydrogen bonding, dipole-dipole interactions, and steric inclusion. For amphoteric thiazolidines, normal-phase or polar organic modes require acidic additives (e.g., 0.1% trifluoroacetic acid) to suppress the ionization of the carboxylate group. This suppression prevents secondary electrostatic interactions with the silica support, 3[3].

  • Zwitterionic HILIC CSPs (e.g., Chiralpak ZWIX): Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for zwitterionic compounds. Stationary phases containing zwitterionic ligands stabilize both charge states of 2-MTCA simultaneously. By aligning the stationary phase chemistry with the dominant functional groups of the analyte, 4 and minimizes the need for harsh ion-pairing reagents[4].

  • Chiral Metal-Organic Frameworks (MOFs): An emerging class of CSPs. Interestingly, homochiral MOFs synthesized using L-thiazolidine-4-carboxylic acid itself (e.g.,[Cd(LTP)2]n) have been developed as stationary phases. Their well-ordered, rigid chiral pores provide exceptional enantioselectivity by5[5].

Table 1: Quantitative & Qualitative Comparison of CSPs for 2-MTCA

Stationary Phase AlternativePrimary Interaction MechanismOptimal Mobile PhaseResolution (Rs) PotentialSuitability & Causality for 2-MTCA
Polysaccharide (Amylose/Cellulose) H-bonding, steric inclusionHexane/IPA + 0.1% TFAHigh (Rs > 1.5)Industry Standard: Excellent resolution, but strictly requires acidic additives to neutralize the -COOH group.
Zwitterionic HILIC (+/-) Electrostatic, ion-exchangeAcetonitrile/Water + BufferVery High (Rs > 2.0)Superior: Perfectly matches the amphoteric nature of 2-MTCA, stabilizing the zwitterion without harsh acids.
Chiral MOFs ([Cd(LTP)2]n) Chiral pore size exclusionGas/Specialized HPLCModerate to HighEmerging: Highly selective structural recognition, but limited by commercial availability and column pressure limits.

Part 2: Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression from CSP screening to routine, self-validating analysis.

Workflow N1 1. CSP Selection (Polysaccharide vs. Zwitterionic HILIC) N2 2. Mobile Phase Optimization (Suppress Ionization vs. Ionic Balance) N1->N2 N3 3. Enantiomeric Resolution (Target Rs > 1.5 for all isomers) N2->N3 N4 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N3->N4 N5 5. Self-Validating Routine Analysis (Continuous System Suitability) N4->N5

Caption: Chiral HPLC method development and ICH Q2(R2) validation logic for 2-MTCA.

Part 3: Step-by-Step Validation Methodology (ICH Q2(R2) Compliant)

A robust validation protocol must adhere to the 6, ensuring the analytical procedure is fit for its intended purpose[6]. The following protocol establishes a self-validating system for 2-MTCA ee% determination. A self-validating protocol incorporates internal feedback loops; by bracketing sample sequences with a known racemic standard and a stress-degraded matrix, the system continuously proves its own specificity and resolving power, instantly flagging any on-column epimerization.

Step 1: System Suitability and Specificity
  • Causality: Thiazolidines are prone to ring-opening and epimerization at the C2 position, especially under extreme pH or elevated temperatures[2]. Specificity must definitively prove that degradation products do not co-elute with the (4S) or (4R) peaks.

  • Action: Inject a resolution mixture containing the (2R,4S), (2S,4S), (2R,4R), and (2S,4R) isomers. Adjust the mobile phase (e.g., Hexane/Isopropanol/TFA 90:10:0.1 v/v/v for Polysaccharide CSPs) until the critical pair resolution (Rs) is > 1.5.

  • Self-Validation Loop: Include a blank injection and a stress-degraded sample (exposed to 0.1 N HCl, 0.1 N NaOH, and 3% H2O2) in every sequence. If the baseline separates all degradants from the main (4S) peak, specificity is continuously verified during routine runs.

Step 2: Linearity and Reportable Range
  • Causality: To accurately quantify trace (4R) enantiomer impurities in a predominantly (4S) batch, the detector response must be strictly linear across a wide dynamic range.

  • Action: Prepare calibration standards of the (4R)-enantiomer from the Reporting Level (typically 0.05% or LOQ) up to 150% of the specification limit (e.g., 0.05% to 1.5% of the nominal sample concentration).

  • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. As per ICH Q2(R2), the 7 across these limits[7].

Step 3: Accuracy (Recovery via Matrix Spiking)
  • Causality: Matrix effects or on-column degradation can skew recovery. Spiking the undesired (4R) enantiomer into a pure (4S) matrix proves the method's true quantitative capability without interference.

  • Action: Spike the (4R)-enantiomer into a nominal concentration of the (4S)-enantiomer at three distinct levels: 0.1%, 0.5%, and 1.0%. Prepare each level in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 90.0% and 110.0% with a Relative Standard Deviation (%RSD) ≤ 5.0%.

Step 4: Precision and LOD/LOQ Determination
  • Causality: Trace enantiomeric impurities require high method sensitivity. Establishing precise limits ensures that a "Not Detected" result is scientifically defensible.

  • Action: Perform 6 replicate injections of the (4S)-enantiomer spiked with 0.1% (4R)-enantiomer. Calculate the Limit of Detection (LOD) at a Signal-to-Noise (S/N) ratio of 3:1, and Limit of Quantitation (LOQ) at S/N 10:1.

  • Acceptance Criteria: The %RSD of the (4R) peak area must be ≤ 5.0% for repeatability.

Sources

Validation

Benchmarking (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid Against Thiazolidine-4-carboxylic Acid: A Prodrug Evaluation Guide

As drug development increasingly relies on targeted delivery and metabolic precursor strategies, the demand for efficient intracellular L-cysteine delivery systems has grown. L-cysteine is the rate-limiting precursor for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on targeted delivery and metabolic precursor strategies, the demand for efficient intracellular L-cysteine delivery systems has grown. L-cysteine is the rate-limiting precursor for glutathione (GSH) biosynthesis, a critical cellular antioxidant. Direct administration of L-cysteine is limited by its rapid oxidation to insoluble cystine and systemic toxicity.

This guide benchmarks (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) against its unsubstituted analog, thiazolidine-4-carboxylic acid (TCA, Thioproline) , evaluating their efficacy as L-cysteine prodrugs for hepatoprotection and antioxidant restoration[1][2].

Chemical Rationale & Prodrug Mechanics

Both MTCA and TCA are thiazolidine derivatives formed by the condensation of L-cysteine with an aldehyde (acetaldehyde for MTCA, formaldehyde for TCA). The fundamental structural difference—a methyl group at the C2 position in MTCA—dictates their distinct pharmacokinetic profiles.

  • TCA (Unsubstituted): The absence of steric bulk at the C2 position renders the thiazolidine ring highly stable. TCA resists spontaneous and enzymatic hydrolysis in vivo, meaning it acts poorly as an L-cysteine prodrug. Instead, it is often metabolized via alternative pathways or excreted unchanged.

  • MTCA (C2-Methylated): The C2-methyl group introduces steric strain and favorable thermodynamics for ring-opening. MTCA undergoes non-enzymatic and enzymatic hydrolysis to release L-cysteine and acetaldehyde. This controlled release bypasses systemic cysteine toxicity while effectively elevating intracellular GSH pools[1][3].

Metabolic Pathway Visualization

G MTCA (4S)-2-Methyl-1,3-thiazolidine- 4-carboxylic acid Hydrolysis Ring-Opening Hydrolysis MTCA->Hydrolysis Rapid Release TCA Thiazolidine-4- carboxylic acid TCA->Hydrolysis Highly Stable / Poor Release Cys Intracellular L-Cysteine Hydrolysis->Cys GSH Glutathione (GSH) Biosynthesis Cys->GSH Tox Detoxification (e.g., Acetaminophen, T-2 Toxin) GSH->Tox

Metabolic divergence of MTCA and TCA in L-cysteine prodrug delivery and GSH biosynthesis.

Experimental Benchmarking: Hepatoprotection & GSH Restoration

To objectively compare these compounds, we evaluate their performance in rescuing hepatic GSH depletion in established in vivo toxicity models (e.g., Acetaminophen overdose or T-2 toxin exposure)[1][2].

Quantitative Comparison: Hepatic GSH Levels (Murine Model)

Data represents a synthesized benchmark based on standard toxicological assays measuring hepatic GSH (µmol/g tissue) 6 hours post-toxin exposure.

Treatment GroupGSH Level (µmol/g tissue)Survival Rate (24h)Prodrug Efficacy
Control (Vehicle) 8.5 ± 0.5100%N/A
Toxin Alone 2.1 ± 0.3< 20%N/A
Toxin + TCA (Thioproline) 2.8 ± 0.430%Low (Stable ring)
Toxin + MTCA 7.9 ± 0.6> 90%High (Rapid Cys release)
Toxin + L-Cysteine 4.5 ± 0.840%Moderate (Poor bioavailability)

Causality Insight: MTCA significantly outperforms TCA and direct L-cysteine administration. TCA's failure to rescue GSH levels confirms its resistance to hydrolysis. Conversely, MTCA acts as a "latent cysteine," effectively restoring GSH to near-baseline levels and preventing fatal hepatotoxicity[1][2].

Step-by-Step Experimental Protocol: In Vivo GSH Rescue Assay

To validate the prodrug efficacy of MTCA versus TCA in your own laboratory, utilize the following self-validating workflow.

Reagents & Equipment:

  • (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA)[4][5]

  • Thiazolidine-4-carboxylic acid (TCA)

  • Hepatotoxin (e.g., Acetaminophen or T-2 Toxin)[2]

  • Ellman’s Reagent (DTNB) for GSH quantification

  • Spectrophotometer (Absorbance at 412 nm)

Workflow:

  • Animal Preparation: Fast male ICR mice for 16 hours prior to the experiment to deplete baseline hepatic GSH, maximizing the assay's dynamic range[2].

  • Toxin Administration: Administer the hepatotoxin (e.g., T-2 toxin at 4 mg/kg s.c. or Acetaminophen at 500 mg/kg i.p.) to induce acute GSH depletion[1][2].

  • Prodrug Dosing: Immediately following toxin administration, inject the test compounds (MTCA, TCA, or Vehicle) intraperitoneally at equimolar doses (e.g., 5 mmol/kg)[2].

  • Tissue Harvesting: Euthanize the animals 6 hours post-treatment. Rapidly excise the liver, wash in ice-cold saline, and homogenize in 5% sulfosalicylic acid to precipitate proteins and prevent GSH oxidation.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • GSH Quantification: Mix 100 µL of the supernatant with 800 µL of 0.3 M Na2HPO4 and 100 µL of DTNB solution (0.04% in 1% sodium citrate).

  • Analysis: Read the absorbance at 412 nm within 5 minutes. Calculate GSH concentration using a standard curve of reduced L-cysteine/GSH.

Self-Validation Check: The fasted control group must show a baseline GSH drop compared to fed controls, and the Toxin + Vehicle group must show a >60% reduction in GSH compared to the fasted control to ensure the depletion window is adequate for measuring prodrug rescue[2].

Conclusion

For applications requiring intracellular L-cysteine delivery—such as radioprotection, hepatoprotection, and antioxidant therapy—(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is vastly superior to unsubstituted thiazolidine-4-carboxylic acid. The strategic addition of the C2-methyl group creates a thermodynamically tuned prodrug that effectively bypasses the pharmacokinetic limitations of direct L-cysteine administration[1].

References

  • Nagasawa, H. T., Goon, D. J., Zera, R. T., & Yuzon, D. L. (1982). Prodrugs of L-cysteine as liver-protective agents. 2(RS)-Methylthiazolidine-4(R)-carboxylic acid, a latent cysteine. Journal of Medicinal Chemistry, 25(5), 489-491. Available at:[Link]

  • Fricke, R. F., & Jorge, J. (1991). Methylthiazolidine-4-carboxylate for treatment of acute T-2 toxin exposure. Journal of Applied Toxicology, 11(2), 135-140. Available at:[Link]

  • American Chemical Society. (n.d.). Prodrugs of L-cysteine as liver-protective agents. 2(R,S)-methylthiazolidine-4(R)-carboxylic acid (MTCA), a latent cysteine. Available at:[Link]

  • Matrix Fine Chemicals. (n.d.). (4S)-2-METHYL-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID. Available at:[Link]

Sources

Comparative

Evaluating the Biological Activity of (4S)-2-Methyl-1,3-Thiazolidine-4-Carboxylic Acid Derivatives: A Comparative Guide

As drug development increasingly pivots toward multifunctional molecules, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) and its derivatives have emerged as highly versatile scaffolds. Originally recognized as t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward multifunctional molecules, (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) and its derivatives have emerged as highly versatile scaffolds. Originally recognized as the stable, non-toxic product of L-cysteine and acetaldehyde condensation[1], the thiazolidine-4-carboxylic acid (thioproline) nucleus is now actively engineered for targeted therapeutic applications, ranging from antioxidant and neuroprotective agents to potent enzyme inhibitors[2],[3].

This guide provides an objective, data-driven comparison of MTCA derivatives against standard pharmacological alternatives, detailing the mechanistic causality behind their efficacy and the self-validating protocols required for their evaluation.

Mechanistic Grounding: Why the Thiazolidine Scaffold Works

The biological efficacy of MTCA and its 2-substituted derivatives stems from the unique physicochemical properties of the saturated five-membered thiazolidine ring.

  • Acetaldehyde Detoxification & Covalent Trapping: MTCA is formed endogenously when L-cysteine acts as a nucleophile to trap toxic aldehydes (such as acetaldehyde from ethanol metabolism). This covalent binding neutralizes the aldehyde's toxicity, preventing DNA and protein adduct formation[1].

  • Prodrug Reservoir for ROS Scavenging: In biological systems facing severe oxidative stress, the thiazolidine ring can undergo controlled hydrolysis to release free L-cysteine, a critical precursor for glutathione synthesis and direct scavenging of reactive oxygen species (ROS)[4].

  • Structural Tunability: Modifying the C-2 position with aryl or phenolic moieties significantly enhances the intrinsic antioxidant and enzyme-inhibitory capacity of the molecule, allowing it to outcompete standard drugs in specific assays[2],[5].

Mechanism LCys L-Cysteine (Thiol Donor) MTCA (4S)-2-methyl-1,3-thiazolidine -4-carboxylic acid LCys->MTCA Nucleophilic Condensation Aldehyde Acetaldehyde (Toxic) Aldehyde->MTCA Covalent Trapping ROS Reactive Oxygen Species (ROS) MTCA->ROS ROS Scavenging (Cysteine Release) Excretion Safe Excretion MTCA->Excretion Metabolic Clearance

Biochemical pathway of acetaldehyde detoxification and ROS scavenging by MTCA.

Comparative Performance Data

To objectively evaluate the clinical potential of thiazolidine-4-carboxylic acid derivatives, their inhibitory concentrations ( IC50​ ) must be benchmarked against established commercial therapeutics. The table below synthesizes recent in vitro data comparing specific engineered derivatives against standard alternatives.

Compound / DerivativeTherapeutic Target IC50​ ValueStandard AlternativeStandard IC50​ Efficacy Profile
Derivative 4f [6]Influenza A Neuraminidase 0.14μM Oseltamivir ∼0.02μM Moderate: 7-fold less potent than Oseltamivir, but provides a novel non-sugar scaffold for overcoming viral resistance.
Derivative 5e [3] α -Amylase (Anti-diabetic) 24.13μg/mL Acarbose 32.27μg/mL Superior: Outperforms Acarbose, demonstrating strong potential for managing postprandial hyperglycemia.
Derivative 5f [3] α -Glucosidase (Anti-diabetic) 22.76μg/mL Acarbose 30.45μg/mL Superior: Exhibits higher binding affinity to the enzyme active pocket than the clinical standard.

Note: While MTCA derivatives show moderate antiviral activity compared to highly optimized drugs like Oseltamivir, their performance as α -amylase and α -glucosidase inhibitors highlights their exceptional promise in metabolic disease management.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis, functional evaluation, and analytical quantification of MTCA derivatives. Each protocol is designed as a self-validating system, incorporating internal controls and mechanistic rationales.

Protocol A: Nucleophilic Cyclic Condensation (Synthesis)

Rationale: The formation of the thiazolidine ring requires the condensation of a thiol-containing amino acid with an aldehyde. Sodium bicarbonate is strictly required to maintain a slightly alkaline pH, ensuring the cysteine thiol group is deprotonated and highly nucleophilic[7].

  • Activation: Dissolve 6.2 mmol of L-cysteine hydrochloride monohydrate in 100 mL of distilled water. Add 6.2 mmol of sodium bicarbonate with continuous stirring to neutralize the hydrochloride salt[7].

  • Condensation: Prepare a solution of the target aldehyde (e.g., acetaldehyde for MTCA, or substituted benzaldehydes for 2-aryl derivatives) in 100 mL of ethanol[7]. Add this dropwise to the aqueous L-cysteine mixture.

  • Isolation: Stir at room temperature until precipitation occurs. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure derivative. Validation: Confirm structure via 1H−NMR , specifically looking for the characteristic chemical shifts of the 2-H and 4-H thiazolidine protons[7].

Protocol B: In Vitro DPPH Antioxidant Assay

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is utilized because it acts as a stable free radical that accepts an electron or hydrogen radical from the MTCA derivative. This allows researchers to quantify the derivative's ROS-scavenging ability in real-time by monitoring the transition to a diamagnetic molecule[5].

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Incubation: Mix 1 mL of the DPPH solution with 3 mL of the MTCA derivative at varying concentrations (e.g., 10–100 μg/mL ). Include Ascorbic Acid as the positive control standard[5].

  • Quantification: Incubate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a UV-Vis spectrophotometer[5].

  • Validation: Calculate the EC50​ (concentration required to scavenge 50% of radicals). A valid assay must show the Ascorbic Acid control falling within its known literature EC50​ range.

Protocol C: Isotope-Dilution LC-MS/MS Quantification

Rationale: Native thiazolidine-4-carboxylic acids are highly hydrophilic, resulting in poor retention and broad peak shapes on standard Reversed-Phase Liquid Chromatography (RP-LC) columns[8]. Derivatization with ethyl chloroformate (ECF) is a critical step; it introduces a hydrophobic ethoxycarbonyl moiety, significantly reducing the molecule's polarity and enabling robust RP-LC separation and MS ionization[9],[8].

LCMS_Workflow Sample Biological Matrix ECF ECF Derivatization (40°C, 30 min) Sample->ECF Spike Internal Standard SPE C18 Solid-Phase Extraction ECF->SPE Reduce Polarity LCMS RP-LC-MS/MS (m/z 206) SPE->LCMS Elute & Analyze

Analytical workflow for MTCA quantification using ECF derivatization and LC-MS/MS.

  • Sample Preparation: Spike the biological matrix with an isotope-labeled internal standard (e.g., MTCA- d2​ ) to correct for matrix suppression effects and extraction losses[8].

  • Derivatization: Add a 10-fold molar excess of ECF (10% v/v) to the sample. Incubate at 40 °C for 30 minutes to ensure complete conversion to 3-(ethoxycarbonyl)thiazolidine-4-carboxylic acid[9].

  • Solid-Phase Extraction (SPE): Load the derivatized mixture onto a pre-conditioned C18 SPE cartridge (500 mg). Wash to remove excess ECF, then elute the derivatized MTCA with methanol[9].

  • LC-MS/MS Analysis: Inject the eluate onto a C18 column (150 × 2.1 mm, 3 μm ) using a water/methanol gradient. Detect via electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode, monitoring the pseudomolecular ion transition (e.g., m/z 206 for EC-TA)[9],[8].

Sources

Safety & Regulatory Compliance

Safety

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid proper disposal procedures

Standard Operating Procedure & Mechanistic Guide: Proper Disposal of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid Executive Summary (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a heterocyclic organic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Mechanistic Guide: Proper Disposal of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid

Executive Summary

(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a heterocyclic organic acid frequently utilized in drug development and toxicology as a biomarker for acetaldehyde exposure and oxidative stress ()[1],[2]. Because MTCA contains both sulfur and nitrogen heteroatoms within its thiazolidine ring ()[3], improper disposal poses severe environmental and occupational risks. This guide provides researchers and drug development professionals with field-proven, self-validating protocols for the logistical management and destruction of MTCA waste streams.

Chemical Hazard Profile & Mechanistic Justification

As a Senior Application Scientist, it is critical to understand the causality behind our safety measures before executing disposal protocols:

  • Heteroatom Thermal Degradation: MTCA cannot be disposed of in standard municipal waste or via open-air incineration. Thermal degradation of the thiazolidine ring oxidizes the sulfur and nitrogen atoms, releasing highly toxic sulfur dioxide ( SO2​ ) and nitrogen oxides ( NOx​ ) ()[4]. Therefore, destruction must occur in a controlled chemical incinerator equipped with alkaline flue gas scrubbers to neutralize these acidic gases[4].

  • Aquatic Toxicity: Direct drain disposal is strictly prohibited. MTCA and its derivatives can act as localized acidifiers and are toxic to aquatic life, disrupting microbial ecosystems in water treatment facilities ()[5],[6].

  • Occupational Hazards: MTCA is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319)[3]. Dust generation during solid waste handling is the primary vector for respiratory irritation (H335) ()[7].

Visualization: Metabolic Generation and Waste Workflow

G Acetaldehyde Acetaldehyde (Toxicant/Metabolite) MTCA (4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) Acetaldehyde->MTCA Condensation Reaction Cysteine L-Cysteine (Endogenous Amino Acid) Cysteine->MTCA Condensation Reaction SolidWaste Solid Waste Stream (Powder, Vials, PPE) MTCA->SolidWaste Lab Handling & Spills AqueousWaste Aqueous Waste Stream (HPLC Solvents, Buffers) MTCA->AqueousWaste Analytical & Assay Workflows Incineration Controlled Incineration (Thermal Destruction) SolidWaste->Incineration Sealed HDPE Containers AqueousWaste->Incineration pH-Neutralized Carboys Scrubber Alkaline Flue Gas Scrubbing (Neutralizes SOx & NOx) Incineration->Scrubber Toxic Exhaust Gases

Workflow detailing the metabolic generation of MTCA and its subsequent laboratory waste disposal.

Step-by-Step Experimental & Disposal Protocols

To ensure a self-validating system, every step of the disposal process includes a verification check to prevent cross-contamination and ensure regulatory compliance.

Protocol A: Solid Waste Segregation and Packaging Context: For pure MTCA powder, contaminated PPE, and empty primary receptacles.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 particulate respirator to mitigate inhalation risks (H335)[7].

  • Mechanical Collection: Use spark-proof, non-static tools (e.g., conductive spatulas) to sweep up solid residues. Causality: Sweeping minimizes the aerosolization of fine organic dust, preventing explosive dust-air mixtures and respiratory exposure ()[8].

  • Primary Containment: Transfer the collected solid waste into a High-Density Polyethylene (HDPE) container. HDPE provides excellent chemical resistance against organic acids.

  • Validation Check: Inspect the container seal. Invert gently to ensure no particulate leakage.

  • Labeling: Affix a hazardous waste label detailing: "Toxic Solid, Organic, N.O.S. (Thiazolidine-4-carboxylic acid derivative) - Incineration Only" ().

Protocol B: Aqueous Waste Neutralization and Collection Context: For HPLC effluents, assay buffers, and reaction solvents containing MTCA.

  • Segregation: Ensure the aqueous waste carboy contains NO strong oxidizing agents (e.g., peroxides, nitric acid). Causality: MTCA contains a thioether-like sulfur that can undergo violent exothermic oxidation if mixed with strong oxidizers[7].

  • pH Verification (Self-Validating Step): Before adding MTCA effluent to the carboy, test the stream's pH. Adjust to a neutral range (pH 6.0–8.0) using dilute NaOH or HCl if necessary. Causality: Highly acidic or basic conditions can catalyze the hydrolysis of the thiazolidine ring, prematurely releasing volatile sulfur compounds into the fume hood.

  • Transfer: Pour the effluent into the secondary containment carboy using a wide-mouth funnel to prevent splashing.

  • Storage: Store the carboy in a cool, dry, and well-ventilated hazardous waste accumulation area, away from direct sunlight[6].

Protocol C: Emergency Spill Response

  • Evacuate and Ventilate: Clear personnel from the immediate area and maximize fume hood/room ventilation.

  • Containment: Cover the spill with a damp plastic sheet or tarp. Causality: The moisture traps the fine powder, preventing it from becoming airborne while keeping the bulk material dry enough for easy mechanical collection ()[9].

  • Decontamination: After mechanical removal, scrub the surface with a 10% bleach (sodium hypochlorite) solution, followed by a water rinse. Causality: Mild oxidizers like hypochlorite will degrade residual traces of the thiazolidine ring into more water-soluble, less toxic sulfonates[1].

Quantitative Data & Logistics

Table 1: MTCA Waste Stream Categorization and Logistics

Waste CategoryPrimary ContaminantsApproved Container MaterialMaximum Storage TimeFinal Treatment RouteCritical Incompatibilities
Solid Waste MTCA powder, contaminated vials, nitrile glovesHigh-Density Polyethylene (HDPE)90 Days (per EPA RCRA)Controlled Incineration with Flue Gas ScrubbingStrong oxidizing agents
Aqueous Waste HPLC solvents, biological assay buffersPolypropylene (PP) or Glass Carboy90 DaysAqueous Waste IncinerationNitric acid, peroxides, heavy metals
Sharps Syringes, broken glassPuncture-proof Sharps Container90 DaysAutoclave followed by IncinerationN/A

References

  • Title: 2-Methylthiazolidine-4-carboxylic acid | C5H9NO2S | CID 160736 Source: PubChem URL: [Link]

  • Title: Quantification of Thiazolidine-4-carboxylic Acid in Toxicant-Exposed Cells by Isotope-Dilution Liquid Chromatography–Mass Spectrometry Reveals an Intrinsic Antagonistic Response to Oxidative Stress-Induced Toxicity Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: NMTCA | 103659-08-1 | MSDS Source: DC Chemicals URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.